molecular formula C9H6BrIN2O2 B1604227 Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate CAS No. 885523-89-7

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

カタログ番号: B1604227
CAS番号: 885523-89-7
分子量: 380.96 g/mol
InChIキー: AYZUZQGRXQHAMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS 885523-89-7) is a high-purity, solid reagent-grade chemical intended for research and further manufacturing applications. This compound serves as a versatile and crucial synthetic intermediate for constructing complex indazole-based molecules. The indazole scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved small-molecule anticancer drugs such as pazopanib and axitinib . Its significant research value lies in its multifunctional halogenated structure, which provides distinct sites for sequential cross-coupling reactions, such as Suzuki couplings, to introduce diverse substituents. This allows medicinal chemists to efficiently build compound libraries for biological screening . Specifically, this compound is instrumental in the exploration of novel anticancer agents. Research indicates that indazole derivatives synthesized from similar intermediates can exhibit potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7, 4T1), lung (A549), and colorectal (HCT116) cancers, by mechanisms that may include the induction of apoptosis and the inhibition of cell migration and invasion . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZUZQGRXQHAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646401
Record name Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-89-7
Record name Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Executive Summary

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a trifunctionalized indazole derivative, it serves as a high-value molecular building block for the synthesis of complex chemical entities. Its core utility lies in the differential reactivity of its two halogen substituents (iodine and bromine), which permits selective, sequential functionalization through modern cross-coupling methodologies. This attribute makes it an invaluable tool for constructing diverse compound libraries for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic utility, proposed synthesis, and applications in medicinal chemistry.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] The thermodynamic stability of the 1H-indazole tautomer, combined with its ability to participate in various chemical transformations, makes it a robust and versatile framework for drug design.[2][3]

Physicochemical and Structural Properties

Chemical Structure

The structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is defined by the indazole core substituted at three key positions: a bromine atom at position 6, an iodine atom at position 3, and a methyl carboxylate group at position 4.

Caption: Chemical structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference by researchers.

PropertyValueSource
CAS Number 885523-89-7
Molecular Formula C₉H₆BrIN₂O₂
Molecular Weight 380.96 g/mol
Physical Form Solid
SMILES String COC(=O)c1cc(Br)cc2[nH]nc(I)c12
InChI Key AYZUZQGRXQHAMA-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

The Strategic Advantage: Reactivity and Synthetic Utility

The primary value of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate in drug discovery lies in its capacity for controlled, stepwise elaboration. This is governed by the distinct reactivity of its functional groups.

Orthogonal Reactivity of Halogen Substituents

The key to this molecule's versatility is the differential reactivity between the carbon-iodine (C-I) bond at the 3-position and the carbon-bromine (C-Br) bond at the 6-position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[5]

This reactivity difference allows for a sequential functionalization strategy:

  • Initial Coupling at C3: The iodo group can be selectively replaced by coupling with a boronic acid, alkyne, or other partner, leaving the bromo group untouched.

  • Subsequent Coupling at C6: The resulting 6-bromo-indazole derivative can then be subjected to a second, distinct cross-coupling reaction to modify the C6 position.

This orthogonal "two-handle" approach is exceptionally powerful for building molecular complexity and systematically exploring the chemical space around the indazole core in SAR studies.[5]

The Role of the Carboxylate Moiety

The methyl ester at the C4 position provides a third point for diversification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines to form amides, a common functional group in drug molecules, or used in other transformations.

Logical Flow of Sequential Functionalization

The workflow below illustrates the strategic, stepwise diversification enabled by the compound's unique structure.

G cluster_path1 Path 1: Halogen Chemistry cluster_path2 Path 2: Carboxylate Chemistry start Methyl 6-bromo-3-iodo-1H- indazole-4-carboxylate int1 Intermediate A (Functionalized at C3) start->int1  Selective Pd-Coupling  (e.g., Suzuki) at C3-Iodo int3 Carboxylic Acid Derivative start->int3  Ester Hydrolysis int2 Final Product B (Functionalized at C3 & C6) int1->int2  Second Pd-Coupling  at C6-Bromo int4 Amide Library int2->int4 Further Diversification int3->int4  Amide Coupling

Caption: Workflow for the sequential functionalization of the title compound.

Synthesis and Manufacturing

While a dedicated, peer-reviewed synthesis for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is not widely published, a robust synthetic route can be proposed based on established methodologies for indazole synthesis and functionalization.

Proposed Step-by-Step Synthesis Protocol

This proposed protocol is based on the synthesis of related indazole intermediates.

Step 1: Synthesis of 6-Bromo-1H-indazole This crucial starting material can be prepared on a large scale from 4-bromo-2-methylaniline. The process involves an initial acetylation, followed by a diazotization and intramolecular cyclization reaction.[6]

  • Rationale: This is a well-documented and scalable method for forming the indazole core from readily available anilines.[6]

Step 2: Iodination of 6-Bromo-1H-indazole to form 6-Bromo-3-iodo-1H-indazole The intermediate from Step 1 can be selectively iodinated at the 3-position. A typical protocol involves treating the indazole with a base such as potassium hydroxide (KOH) in a solvent like DMF, followed by the dropwise addition of iodine (I₂).[7]

  • Rationale: The C3 position of the 1H-indazole ring is nucleophilic and readily undergoes electrophilic substitution. The use of a base deprotonates the indazole, increasing its reactivity towards iodine.[7]

Step 3: Carboxylation and Esterification The introduction of the carboxylate group is the final key step. This could potentially be achieved through a directed ortho-metalation of a protected 6-bromo-3-iodo-indazole, followed by quenching with CO₂ and subsequent esterification with methanol. The precise sequence of halogenation and carboxylation would need to be optimized to manage directing group effects and ensure regioselectivity.

Structural Elucidation and Quality Control

As this compound is supplied for early-stage research, end-users are typically responsible for confirming its identity and purity. A combination of standard spectroscopic techniques is essential for this validation.

Predicted Spectroscopic Signatures

The following table outlines the expected spectroscopic characteristics to aid researchers in structural verification.[8]

TechniqueExpected FeaturesRationale
¹H NMR - Aromatic region: Two signals, likely doublets or singlets depending on coupling. - N-H proton: A broad singlet, chemical shift solvent-dependent. - Methyl protons: A sharp singlet around 3.9 ppm.The signals correspond to the distinct protons on the bicyclic ring and the methyl ester.
¹³C NMR - ~9 distinct carbon signals. - A signal in the 160-170 ppm range for the ester carbonyl carbon.Reflects the number of unique carbon environments in the molecule.
IR Spec. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹. - Aromatic C-H/C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.These absorption bands are characteristic of the key functional groups present.
Mass Spec. - A complex molecular ion (M⁺) peak cluster around m/z 381. - A characteristic isotopic pattern due to the presence of both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ¹²⁷I.This isotopic signature is a definitive confirmation of the presence and number of bromine and iodine atoms in the molecule.

Applications in Medicinal Chemistry and Drug Development

The primary application of this molecule is as a synthetic intermediate for the creation of novel compounds for biological screening.[9]

  • Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[1][9] This compound provides a direct route to novel analogues of drugs like Pazopanib or Axitinib by allowing for the introduction of diverse side chains at the C3 and C6 positions to target the ATP-binding pocket of various kinases.[1]

  • Fragment-Based Drug Design (FBDD): As a densely functionalized fragment, it can be used to rapidly generate a library of derivatives for screening and SAR exploration. The ability to systematically and independently modify three positions on the scaffold is highly advantageous for optimizing ligand-protein interactions.[10]

  • General Heterocyclic Chemistry: It serves as a valuable starting material for creating a wide range of complex, poly-substituted heterocyclic systems for various therapeutic areas, including inflammation, oncology, and central nervous system disorders.[9]

Safety and Handling

  • General: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Keep in a tightly sealed container in a dark, cool place under an inert atmosphere (e.g., 2-8°C).[11]

  • Hazards: Classified as a combustible solid. Standard precautions for handling chemical reagents should be followed.

Conclusion

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature, combined with the elegant, orthogonal reactivity of its halogen substituents, provides medicinal chemists with a powerful platform for the rational design and efficient synthesis of novel, complex, and diverse small molecules. As the demand for targeted therapeutics continues to grow, the utility of such sophisticated building blocks will undoubtedly become even more critical in the quest for next-generation medicines.

References

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • Supporting Information for a scientific publication. [Link]

  • MySkinRecipes. Methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • Barreca, M. L., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Singh, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Reddy, T. S., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • PubChem. 6-bromo-3-iodo-1-methyl-1h-indazole. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • IndiaMART. Lab Grade 6-Bromo-3-iodo-1H-indazole CAS NO:885521-88-0. [Link]

Sources

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Kinase Inhibitor Discovery & Multi-Vector Functionalization [1]

Executive Summary & Strategic Significance

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885523-89-7 ) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., VEGFR, FGFR, and Akt pathways).

Its structural utility lies in its orthogonal reactivity profile . The molecule presents three distinct vectors for diversification:

  • C3-Iodide: Highly reactive towards oxidative addition; serves as the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C6-Bromide: Less reactive than the C3-iodide; allows for secondary, sequential cross-coupling reactions without protecting group manipulation.

  • C4-Ester: A versatile handle for cyclization, amide coupling, or conversion to solubilizing moieties.

This guide details the physicochemical properties, validated synthesis protocols, and regioselective functionalization strategies for this compound.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
IUPAC Name Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
CAS Number 885523-89-7
Molecular Formula

Molecular Weight 380.97 g/mol
SMILES COC(=O)c1cc(Br)cc2[nH]nc(I)c12
InChI Key AYZUZQGRXQHAMA-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Storage 2–8°C, protect from light (iodides are photosensitive)

Synthesis Protocol: C3-Selective Iodination

The most robust synthetic route involves the electrophilic halogenation of the precursor methyl 6-bromo-1H-indazole-4-carboxylate . This reaction exploits the inherent nucleophilicity of the indazole C3 position.

Precursor Requirement
  • Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0)[2]

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH) or Potassium Carbonate (
    
    
    
    ), DMF.[1][3]
Step-by-Step Methodology

Note: This protocol is adapted from standard indazole functionalization methodologies validated in kinase inhibitor research [1, 2].

  • Dissolution: Charge a reaction vessel with Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) and anhydrous DMF (10 mL/g). Stir until fully dissolved.

  • Base Addition: Add KOH (2.0–2.5 equiv) pellets or crushed powder. Stir for 15 minutes at room temperature. The solution may darken, indicating deprotonation of the N1-H.

  • Iodination: Prepare a solution of Iodine (

    
    )  (1.2–1.5 equiv) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 20–30 minutes.
    
    • Critical Control Point: Maintain temperature between 0°C and 25°C. Exotherms can lead to over-iodination or degradation.

  • Reaction Monitoring: Stir at room temperature for 3–6 hours. Monitor by TLC or LC-MS. The product typically elutes with a higher

    
     (less polar) than the starting material due to the iodine substitution.
    
  • Quenching: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (

    
    )  and ice. This reduces excess iodine (color change from brown to yellow/white).
    
  • Isolation: A precipitate should form. Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity Profile & Functionalization Logic

The power of this scaffold lies in the reactivity difference between the C3-I and C6-Br bonds (


). This allows for "programmed" synthesis.
Regioselectivity Mechanism

In Pd(0)-catalyzed cycles, the rate of oxidative addition is governed by the bond dissociation energy (C-I < C-Br). Therefore, under controlled conditions (room temperature to 60°C, stoichiometric boronic acid), the catalyst inserts exclusively at the C3-position [3].

Strategic Workflow Diagram

The following diagram illustrates the sequential functionalization logic, moving from the core scaffold to a complex drug candidate.

IndazoleWorkflow cluster_legend Reactivity Order Start Start: Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate (CAS 885523-89-7) Step1 Step 1: C3-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), R-B(OH)2 rt to 60°C (Selectivity >95%) Intermediate Intermediate: 3-Aryl-6-bromo-indazole Step1->Intermediate Step2 Step 2: C6-Functionalization (Buchwald/Suzuki) Intermediate->Step2 Pd(0), R'-NH2 or R'-B(OH)2 High Temp (>90°C) Final Target: Multi-substituted Kinase Inhibitor Step2->Final Text Oxidative Addition Rate: C3-I >>> C6-Br

Figure 1: Sequential functionalization logic exploiting the differential reactivity of the C3-iodo and C6-bromo vectors.

Experimental Nuances
  • N1-Protection: While direct coupling on the free NH-indazole is possible, it often requires excess base (

    
    , 
    
    
    
    ). For challenging substrates, protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.
  • Suzuki Coupling: Use mild catalysts like

    
     or 
    
    
    
    for the C3-coupling to avoid premature reaction at C6.
  • Sonogashira Coupling: The C3-position is excellent for introducing alkynes, a common motif in FGFR inhibitors.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate within a chemical fume hood. Avoid inhalation of dust.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4] Royal Society of Chemistry. Link

  • BenchChem. (2025).[5] Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives: Application Notes.Link

  • National Institutes of Health (NIH). (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Link

Sources

pKa values and acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the acidity and predicted pKa values of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, a complex heterocyclic compound with significant potential as a scaffold in medicinal chemistry. By dissecting the electronic contributions of its substituents—bromo, iodo, and methyl carboxylate—we offer a reasoned estimation of its pKa. Furthermore, this document details both state-of-the-art experimental and computational methodologies for the precise determination of this crucial parameter, providing a robust framework for its characterization.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its biological activity and developability. It governs fundamental properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with its biological target. For researchers in drug development, a thorough understanding and accurate determination of a compound's pKa is not merely an academic exercise; it is a prerequisite for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and for ensuring consistent biological performance. Indazole derivatives, in particular, are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities, including kinase inhibition.[1][2] The specific compound of interest, Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, presents a unique substitution pattern that warrants a detailed acidity analysis.

Structural Analysis and Predicted Acidity

The acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is primarily determined by the deprotonation of the N1-H of the indazole ring. The parent 1H-indazole is a weak acid with a pKa of approximately 13.86.[1][3] The substituents on the benzene and pyrazole rings significantly modulate this intrinsic acidity through their electronic effects.

Substituent Effects on the Indazole Core:

  • Bromo Group (at C6): The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the indazole ring system, stabilizing the conjugate base (the indazolate anion) formed upon deprotonation. This stabilization increases the acidity of the N-H proton, leading to a lower pKa value compared to the unsubstituted indazole.

  • Iodo Group (at C3): Similar to bromine, iodine is a halogen that also exhibits an electron-withdrawing inductive effect (-I). Its position on the pyrazole ring directly influences the electron density around the acidic proton. This further contributes to the stabilization of the conjugate base and a corresponding increase in acidity.

  • Methyl Carboxylate Group (at C4): The methyl carboxylate group (-COOCH₃) is a potent electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance effect (-M) where the pi-electrons of the ring can be delocalized into the carbonyl group. This delocalization significantly stabilizes the anionic conjugate base, thereby substantially increasing the acidity of the N-H proton and lowering the pKa.

Collectively, the additive electron-withdrawing nature of the bromo, iodo, and methyl carboxylate substituents is expected to make Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate a considerably stronger acid than the parent 1H-indazole.

Predicted pKa Value:

Methodologies for pKa Determination

To obtain a precise pKa value for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate, a combination of experimental and computational methods is recommended.

Experimental Approaches

A definitive determination of the pKa value requires empirical measurement. The following are robust, well-established techniques suitable for this molecule.

A. UV-Spectrophotometric Titration

This method relies on the principle that the protonated and deprotonated forms of a molecule often exhibit different UV-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal titration curve can be generated, from which the pKa can be accurately determined.

Experimental Protocol:

  • Preparation of Stock Solution: A stock solution of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is prepared in a suitable organic solvent (e.g., DMSO, methanol) and then diluted in a series of aqueous buffers.

  • Buffer System: A set of universal buffers covering a wide pH range (e.g., from pH 2 to 12) is prepared.

  • Spectral Acquisition: The UV-Vis spectrum of the compound is recorded in each buffer solution.

  • Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic species is maximal is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

B. 1H NMR Spectroscopy Titration

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons that are sensitive to the protonation state of the molecule.[5][6][7][8] The chemical shift of protons near the ionization site will change as a function of pH.

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in D₂O or a mixed H₂O/D₂O solvent system.

  • pH Adjustment: The pH (or pD) of the solution is carefully adjusted by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • 1H NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shift of a proton on the indazole ring is plotted against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal titration curve.

Computational Approaches

In silico methods provide a powerful means to predict pKa values, offering insights that can guide experimental work.[9][10]

A. Quantum Mechanical Calculations

Methods based on Density Functional Theory (DFT) combined with a continuum solvation model (like the Polarizable Continuum Model, PCM) can provide accurate pKa predictions.

Workflow:

  • Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Free Energy Calculation: The Gibbs free energies of both species are calculated in the gas phase and in solution (water).

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    where ΔG*aq is the free energy of deprotonation in the aqueous phase, and a reference compound with a known pKa is used to minimize systematic errors.

B. Machine Learning and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known pKa values can also provide rapid and reasonably accurate predictions.[10] These models use molecular descriptors to correlate chemical structure with acidity.

Data Summary and Visualization

Table 1: Predicted pKa and Physicochemical Properties of Substituted Indazoles

CompoundSubstituentsPredicted pKa (N-H)Rationale for Acidity Change
1H-IndazoleNone~13.86[1][3]Baseline acidity of the indazole core.
1H-Indazole-7-carboxylic acid7-COOH~11.93[4]Electron-withdrawing -COOH group increases acidity.
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate 6-Br, 3-I, 4-COOCH₃ 9.0 - 11.0 (Estimated) Strong cumulative electron-withdrawing effect from all three substituents significantly increases acidity.

Diagram 1: Protonation Equilibrium of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

G Indazole Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (Protonated Form) Indazolate Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Anion (Deprotonated Form) Indazole->Indazolate + H₂O Indazolate->Indazole + H₃O⁺

Caption: Acid-base equilibrium of the target molecule.

Diagram 2: Workflow for Experimental pKa Determination

G cluster_exp Experimental pKa Determination start Prepare Stock Solution of Compound buffers Prepare Series of Aqueous Buffers (Varying pH) start->buffers samples Create Samples at Each pH start->samples buffers->samples measurement Spectroscopic Measurement (UV-Vis or NMR) samples->measurement plot Plot Absorbance/Chemical Shift vs. pH measurement->plot pka Determine pKa from Inflection Point of Sigmoid Curve plot->pka

Caption: Experimental workflow for pKa determination.

Conclusion

The acidity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a key parameter for its development as a potential pharmaceutical agent. Based on a thorough analysis of its structure, the combined electron-withdrawing effects of the bromo, iodo, and methyl carboxylate substituents are predicted to significantly increase its acidity compared to the parent indazole ring system. For definitive characterization, a multi-pronged approach employing both experimental techniques, such as UV-spectrophotometric or 1H NMR titration, and computational methods is strongly recommended. This guide provides the foundational knowledge and practical methodologies for researchers to accurately determine and understand the pKa of this complex and promising molecule.

References

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Wikipedia. (n.d.). Indazole. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • ResearchGate. (2025). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubChem. (n.d.). 1H-Indazole. [Link]

  • ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. [Link]

  • PMC. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Autech-biochem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • PubMed. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to 3,6-Disubstituted Indazole Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[1][2][3][4] Its unique bicyclic aromatic structure, combining the features of pyrazole and benzene, offers a rigid framework amenable to precise functionalization, enabling critical interactions with various biological targets.[4] Among the diverse substitution patterns, the 3,6-disubstituted motif has emerged as particularly significant, forming the core of numerous kinase inhibitors and other targeted therapeutics.[5] This guide provides an in-depth exploration of 3,6-disubstituted indazole building blocks, detailing robust synthetic strategies, key applications in drug development, and the underlying rationale for their prevalence in contemporary pharmaceutical research.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bioisostere of indole, provides a unique combination of hydrogen bond donor (at N1-H) and acceptor (at N2) functionalities.[1] This dual capacity allows it to form pivotal interactions with protein targets, particularly the hinge region of kinases, making it a highly sought-after scaffold in oncology and inflammation research.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor) feature an indazole core, underscoring its clinical and commercial relevance.[2][6]

The 3,6-disubstitution pattern offers a strategic advantage for medicinal chemists. These two positions provide orthogonal vectors for chemical modification, allowing for the independent optimization of potency (often via the C3 substituent) and pharmacokinetic properties like solubility and metabolic stability (often influenced by the C6 substituent).

Strategic Synthesis of 3,6-Disubstituted Indazoles

The construction and functionalization of the indazole core to achieve the desired 3,6-disubstitution pattern rely on a versatile toolkit of synthetic organic chemistry. A common and highly effective strategy involves a multi-stage approach: formation of a functionalized indazole core followed by sequential, regioselective cross-coupling reactions.

Core Synthesis: The Cyclization Approach

A prevalent method for constructing the indazole core begins with appropriately substituted benzene derivatives. For instance, a 2-halo-benzonitrile can serve as a versatile starting point. The key transformation is the cyclization with a hydrazine source to form the pyrazole ring fused to the benzene ring.

Conceptual Workflow for Indazole Core Synthesis

G cluster_start Starting Material cluster_cyclization Core Formation cluster_product Product SM Substituted 2-Halobenzonitrile (e.g., 2-Fluoro-5-nitrobenzonitrile) Cyclization Cyclization with Hydrazine SM->Cyclization Hydrazine hydrate, Solvent (e.g., EtOH) Product Functionalized Indazole Core (e.g., 6-Nitro-1H-indazole) Cyclization->Product Heat

Caption: General workflow for indazole core formation.

Sequential Functionalization via Cross-Coupling

With a suitable indazole core in hand, such as a 3-halo-6-nitro-1H-indazole, medicinal chemists can leverage the power of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. The differential reactivity of the halogen at C3 and the nitro group at C6 (which can be reduced to an amine and then converted to a halide or triflate) allows for selective and sequential modifications.

The Suzuki-Miyaura coupling is a particularly powerful tool for forming C-C bonds, valued for its mild conditions and broad functional group tolerance.[7][8]

General Synthetic Strategy for 3,6-Disubstitution

G cluster_c3 C3 Functionalization cluster_c6_modification C6 Modification cluster_c6_coupling C6 Functionalization Core 3-Halo-6-nitro-1H-indazole C3_Coupling Suzuki Coupling (Arylboronic acid) Core->C3_Coupling Pd Catalyst, Base Intermediate1 3-Aryl-6-nitro-1H-indazole C3_Coupling->Intermediate1 C6_Reduction Reduction of Nitro Group (e.g., Fe/HCl) Intermediate1->C6_Reduction Intermediate2 3-Aryl-6-amino-1H-indazole C6_Reduction->Intermediate2 C6_Diazotization Sandmeyer Reaction (NaNO₂, CuBr) Intermediate3 3-Aryl-6-bromo-1H-indazole C6_Diazotization->Intermediate3 Intermediate2->C6_Diazotization C6_Coupling Buchwald-Hartwig Amination or Suzuki Coupling Intermediate3->C6_Coupling Pd Catalyst, Ligand, Base FinalProduct 3,6-Disubstituted 1H-Indazole C6_Coupling->FinalProduct

Caption: Sequential cross-coupling strategy for 3,6-disubstituted indazoles.

Experimental Protocols

The following protocols are representative examples drawn from established literature, providing a practical framework for the synthesis of key 3,6-disubstituted indazole intermediates.

Protocol 3.1: Synthesis of 3-Bromo-6-nitro-1H-indazole

This procedure outlines the formation of a key intermediate that can be functionalized at the C3 position.

  • Step 1: N-Alkylation (Protection) : To a solution of 3-bromo-6-nitroindazole (1.2 g, 5 mmol) in THF (40 ml), add potassium carbonate (1.4 g, 10 mmol), a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.5 mmol), and an alkylating agent like propargyl bromide (1.2 g, 10 mmol).[9]

    • Scientific Rationale: The N1 position of the indazole is nucleophilic and can be alkylated. This step can also serve to protect the N1-H, preventing side reactions in subsequent steps. The use of a phase-transfer catalyst facilitates the reaction between the solid base and the organic-soluble indazole.

  • Step 2: Reaction Execution : Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Step 3: Workup and Purification : Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the N-alkylated 3-bromo-6-nitro-1H-indazole.[9]

Protocol 3.2: Suzuki-Miyaura Coupling at C3

This protocol demonstrates the introduction of an aryl group at the C3 position.

  • Step 1: Reagent Assembly : In a reaction vessel, combine the 3-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).[10][11]

    • Scientific Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Step 2: Reaction Execution : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours.[7][10]

  • Step 3: Workup and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via silica gel chromatography to obtain the 3-aryl-indazole product.[7]

Table 1: Common Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds

ComponentExample Reagents/ConditionsPurposeReference
Aryl Halide 3-Bromo-indazole, 6-Bromo-indazoleElectrophilic partner[10]
Boron Reagent Phenylboronic acid, Pyridine-3-boronic acidNucleophilic partner[7][11]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes C-C bond formation[7][12]
Base K₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation[7]
Solvent 1,4-Dioxane/Water, DMF, TolueneSolubilizes reagents, affects reaction rate[7][10]
Temperature 80 - 110 °CProvides activation energy for the reaction[7]

Applications in Drug Discovery: Kinase Inhibition

The 3,6-disubstituted indazole scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors. The structure mimics the purine core of ATP, allowing it to bind effectively in the enzyme's active site.

  • C3-Substituent : The group at the C3 position often projects into the hydrophobic pocket of the kinase, and its identity is crucial for achieving high potency and selectivity. Aryl and heteroaryl groups are common.

  • C6-Substituent : The group at the C6 position typically points towards the solvent-exposed region. This position is ideal for introducing moieties that improve solubility, modulate metabolic stability, or provide additional interactions with the protein surface.

The drug Axitinib serves as a prime example. Its 3-(2-(pyridin-2-yl)vinyl) substituent at C3 and the sulfonamide-containing side chain originating from C6 are critical for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[13][14]

Conclusion and Future Outlook

3,6-Disubstituted indazoles represent a validated and highly valuable class of building blocks for modern drug discovery. The synthetic routes to these scaffolds are robust, modular, and amenable to the generation of large chemical libraries for screening. The continued exploration of novel cross-coupling technologies, C-H activation methods, and diverse cyclization strategies will further expand the accessible chemical space around this privileged core.[5] As our understanding of complex biological pathways deepens, the versatility of the 3,6-disubstituted indazole scaffold ensures it will remain a central element in the development of next-generation targeted therapies.

References

  • Yadav, G., & Singh, R. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Yadav, G., & Singh, R. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available at: [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Shaik, F., Khder, A. S., Al-Dhfyan, A., Al-Harbi, N. O., & Al-Warhi, T. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 19574. Available at: [Link]

  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. Available at: [Link]

  • Moucheron, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. Available at: [Link]

  • Zhang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2919. Available at: [Link]

  • Moucheron, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, P., & Chen, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. Available at: [Link]

  • Kumar, P. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Shatsa, D. L., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 488. Available at: [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 133-138. Available at: [Link]

  • Bekhit, A. A., et al. (2009). Synthesis and biological evaluation of 3,6-disubstituted[1][2][15]triazolo[3,4-b][1][3][15]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776-81. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • El Brahmi, N., et al. (2010). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o618. Available at: [Link]

  • Reddy, T. S., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 2(2), 478-489. Available at: [Link]

  • Wang, H., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(76), 11136-11139. Available at: [Link]

  • Varvaresou, A., et al. (2016). Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 146-154. Available at: [Link]

  • Miller, W. R., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1913-1930. Available at: [Link]

  • Godard, A., et al. (1990). A simple route to 3-amino-1,4-dimethyl-6-hydroxy- (or methoxy-)carbazoles. Journal of Heterocyclic Chemistry, 27(4), 1143-1146. Available at: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and procedural framework for the synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate .

Executive Summary

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885523-89-7 ) is a high-value heterocyclic intermediate, primarily utilized in the discovery of Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Pemigatinib analogues) and VEGFR kinase inhibitors. Its structural uniqueness lies in its orthogonal functionalization potential :

  • C3-Iodo: Highly reactive for Sonogashira or Suzuki couplings (kinetic product).

  • C6-Bromo: Reserve reactivity for subsequent cross-coupling (thermodynamic product).

  • C4-Ester: A versatile handle for amide coupling or reduction to benzylic alcohols.

This guide reviews the most robust synthetic pathway: the construction of the Methyl 6-bromo-1H-indazole-4-carboxylate core followed by regioselective C3-iodination .

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C3-iodine bond, revealing the 6-bromo-4-carboxy indazole core. This core is classically assembled via the Jacobson Indazole Synthesis (diazotization of o-toluidines) or modified diazo-cyclization strategies.

Retrosynthesis Target Target: Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate Core Core Intermediate: Methyl 6-bromo-1H- indazole-4-carboxylate Target->Core Regioselective Iodination (C3) Precursor Precursor: Methyl 3-amino-5-bromo- 2-methylbenzoate Core->Precursor Diazotization & Cyclization

Figure 1: Retrosynthetic disconnection strategy isolating the C3-functionalization as the final critical step.

Phase 1: Synthesis of the Core Scaffold

Target: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0)

While this intermediate is commercially available, in-house synthesis is often required for scale-up. The most reliable route involves the diazotization of Methyl 3-amino-5-bromo-2-methylbenzoate .

Mechanistic Pathway (Jacobson Cyclization)
  • Diazotization: The primary amine reacts with nitrous acid (

    
    ) to form a diazonium salt.
    
  • Cyclization: The diazonium cation undergoes an intramolecular electrophilic attack on the ortho-methyl group (or via an acyl-nitrite rearrangement mechanism depending on conditions), closing the pyrazole ring.

Experimental Protocol
  • Reagents: Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 eq), Sodium Nitrite (

    
    , 1.1 eq), Glacial Acetic Acid (Solvent).
    
  • Conditions:

    
    .
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline precursor in glacial acetic acid in a round-bottom flask. Cool to

    
    .
    
  • Diazotization: Add an aqueous solution of

    
     dropwise, maintaining internal temperature 
    
    
    
    to prevent diazonium decomposition.
  • Cyclization: Allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution will typically darken as the indazole forms.

  • Quench: Pour the reaction mixture into ice water.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate.

Critical Insight: Unlike standard Jacobson syntheses which often require phase-transfer catalysts (PTC) or acetic anhydride, the electron-withdrawing nature of the C4-ester and C6-bromo substituents facilitates the cyclization by increasing the acidity of the o-methyl protons, though yields can vary (40–65%).

Phase 2: Regioselective C3-Iodination (The Core Transformation)

Target: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

This is the pivotal step. Direct iodination of the 1H-indazole core is highly regioselective for the 3-position due to the electronic richness of the pyrazole ring compared to the benzene ring, despite the electron-withdrawing ester at C4.

Reaction Logic[1]
  • Reagents: Iodine (

    
    ) and Potassium Hydroxide (KOH).
    
  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Mechanism: Base-mediated deprotonation of N1 forms an indazolyl anion, which increases nucleophilicity at C3, facilitating attack on the electrophilic iodine species.

Optimized Protocol

Based on standard protocols for 3-iodoindazoles (e.g., Liu et al., 2021; Giraud et al., Review).

ParameterSpecificationRationale
Substrate Methyl 6-bromo-1H-indazole-4-carboxylate1.0 Equiv.
Iodine Source Iodine (

)
1.5 – 2.0 Equiv. Ensures complete conversion.
Base KOH (pellets or 4M aq.)2.0 – 3.0 Equiv. Essential for activating the N1-H.
Solvent DMFHigh solubility for

and polar intermediates.
Temp/Time

for 3–4 hours
Mild conditions prevent over-iodination or ester hydrolysis.

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with Methyl 6-bromo-1H-indazole-4-carboxylate (10 mmol) and DMF (10 volumes).

  • Base Addition: Add KOH (20 mmol) in a single portion. Stir for 15 minutes. The solution typically turns orange/red due to anion formation.

  • Iodination: Add a solution of

    
      (15 mmol) in DMF dropwise over 30 minutes. Exotherm warning: Monitor temperature.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (
    
    
    ).
  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous

    
      (Sodium thiosulfate) and saturated 
    
    
    
    .
    • Why? Thiosulfate quenches excess iodine (removing the purple/brown color); Carbonate buffers the pH to prevent ester hydrolysis.

  • Work-up: A precipitate (white to pale yellow solid) usually forms.

    • Method A (Filtration): Filter the solid, wash copiously with water, and dry under vacuum at

      
      .
      
    • Method B (Extraction): If gummy, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Expected Yield: 85% – 95%. Appearance: Pale yellow to off-white solid.

Process Visualization

Reaction Workflow

Workflow Start Start: 6-Br-Indazole Core + DMF Step1 Activation: Add KOH (Deprotonation) Start->Step1 Step2 Iodination: Add I2 / DMF (Dropwise) Step1->Step2 15 min Step3 Quench: Pour into Na2S2O3 (aq) Step2->Step3 3-4 h End Isolation: Filter Solid Yield >85% Step3->End

Figure 2: Step-by-step execution flow for the iodination process.

Chemical Pathway

Pathway Substrate 6-Br-Indazole-4-Ester Intermediate N1-Anion (Nucleophilic) Substrate->Intermediate KOH (-H+) Target 3-Iodo-6-Br-Indazole (Target) Intermediate->Target I2 (Electrophilic Subst.)

Figure 3: Mechanistic pathway highlighting the base-mediated activation of the indazole ring.[2][3][4]

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical criteria must be met:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Absence of C3-H: The diagnostic singlet for the C3-proton (typically

      
       8.0–8.2 ppm in the core) must be absent .
      
    • Aromatic Signals: Two doublets (or meta-coupled singlets) for H5 and H7 protons (

      
       7.5–8.0 range).
      
    • Methyl Ester: Strong singlet at

      
       3.9–4.0 ppm.
      
    • NH: Broad singlet at

      
       13.5–14.0 ppm (exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Look for

      
      .
      
    • Isotope Pattern: The presence of both Bromine (

      
      ) and Iodine creates a distinct isotopic envelope.
      
    • Calculated MW: ~380.96 Da.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • DMF: Hepatotoxic. Use double-gloving and ensure adequate ventilation.

  • Waste Disposal: Aqueous waste contains iodides and must be segregated from acidic waste to prevent

    
     gas evolution.
    

References

  • Synthesis of Indazole Cores (General)

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[5]

    • Source: RSC Advances, 2021.
    • Context: Describes the general iodination conditions ( ) for 6-bromoindazoles.
    • URL:[Link]

  • Specific Target Data (Commercial/Properties)
  • FGFR Inhibitor Context (Pemigatinib Analogues)

    • Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Discusses the utility of 6-bromo-3-iodoindazoles in building FGFR inhibitors.
    • URL:[Link]

  • C3-Functionalization Review

    • Title: C3-Indazole Functionaliz
    • Source: Giraud et al., Institute of Chemistry of Clermont-Ferrand.
    • Context: Comprehensive review of iodination mechanisms and subsequent couplings.
    • URL:[Link]

Sources

Methodological & Application

Conditions for N1-alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N1-Alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Executive Summary

The alkylation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate presents a specific regiochemical challenge common to drug discovery scaffolds (e.g., kinase inhibitors). While the 1H-indazole tautomer is thermodynamically favored, the presence of the C4-methyl ester and C3-iodine substituents introduces competing electronic and steric vectors that can erode selectivity.

This guide details a protocol optimized for N1-selectivity , leveraging the steric bulk of the C3-iodine atom to discourage N2 attack, while utilizing thermodynamic control (Cs₂CO₃/DMF/Heat) to maximize the yield of the desired benzenoid isomer.

Mechanistic Analysis & Strategy

The Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1]

  • 1H-Indazole (N1-H): Thermodynamically more stable (~4 kcal/mol lower energy) due to full aromaticity of the benzene ring.

  • 2H-Indazole (N2-H): Generally kinetically accessible but less stable.

Substituent Effects on Regioselectivity

For the specific substrate Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate , two critical factors dictate the outcome:

  • C3-Iodo Steric Shielding (Pro-N1 Factor): The large iodine atom at position 3 creates significant steric hindrance around the adjacent N2 nitrogen. This "buttressing effect" kinetically retards alkylation at N2, thereby passively favoring N1 attack.

  • C4-Ester Electronic Withdrawal: The methyl ester at C4 is a strong electron-withdrawing group (EWG). This increases the acidity of the N-H proton, making the anion easier to form but also more delocalized. Unlike C7-substituents, which can direct regioselectivity via metal chelation, the C4-ester primarily influences reactivity via induction and peri-strain with the C3-iodine.

Strategic Choice: Thermodynamic Control

To achieve high N1 selectivity, we employ Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (60–80 °C) .

  • Cesium Effect: The large, "soft" cesium cation promotes a looser ion pair with the indazole anion, facilitating the formation of the thermodynamically stable N1 product.

  • Thermal Equilibration: Elevated temperature ensures that if any kinetically favored N2-alkylation occurs (which is reversible under certain conditions with specific leaving groups), the system has the energy to equilibrate to the stable N1-isomer.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the steric influence of the C3-Iodo group.

IndazoleAlkylation Substrate Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate (Tautomeric Mix) Deprotonation Indazolyl Anion (Delocalized) Substrate->Deprotonation Cs2CO3, DMF TS_N2 Transition State N2 (High Energy: Steric Clash with C3-I) Deprotonation->TS_N2 Path A (Kinetic) TS_N1 Transition State N1 (Lower Energy: Unhindered) Deprotonation->TS_N1 Path B (Thermodynamic) Product_N2 N2-Alkyl Product (Kinetic/Minor) Quinonoid Structure TS_N2->Product_N2 Sterically Hindered Product_N1 N1-Alkyl Product (Thermodynamic/Major) Benzenoid Structure TS_N1->Product_N1 Favored Product_N2->Product_N1 Thermal Rearrangement (Possible at >80°C)

Caption: Pathway analysis showing the C3-Iodo steric blockade favoring N1-alkylation under thermodynamic conditions.

Detailed Experimental Protocols

Protocol A: Standard High-Selectivity Method (Recommended)

Best for primary alkyl halides and general library synthesis.

Reagents:

  • Substrate: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.1 M concentration]

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indazole substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or in one portion (if solid).

  • Reaction: Heat the mixture to 60 °C for 4–12 hours.

    • Note: Monitor by LC-MS.[1] If N2 isomer forms significantly, increase temperature to 80 °C to promote thermodynamic equilibration.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

    • Elution Order: Typically, the N1-isomer elutes first (less polar) in Hexane/EtOAc systems, while the N2-isomer elutes later. Caution: The presence of the C4-ester can sometimes compress Rf values; gradient elution (0-50% EtOAc/Hex) is recommended.

Protocol B: High-Reactivity Method (For Unreactive Electrophiles)

Use this if the alkylating agent is bulky or unreactive.

Reagents:

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[2]

  • Solvent: Anhydrous THF or DMF (0 °C to RT)

Procedure:

  • Cool a solution of the indazole in THF to 0 °C.

  • Carefully add NaH. Stir for 30 min at 0 °C (H₂ gas evolution).

  • Add the electrophile. Warm to RT.

    • Risk: This method is kinetically controlled. While the C3-Iodo group still blocks N2, the "naked" anion formed by NaH is very aggressive and may result in slightly lower N1:N2 ratios compared to Protocol A.

Data & Troubleshooting Guide

Expected Regioselectivity Ratios
ConditionBaseSolventTempEst. N1:N2 RatioNotes
Method A Cs₂CO₃DMF60°C> 10:1 Thermodynamic control; C3-I blocks N2.
Method B NaHTHF0°C~ 4:1Kinetic control; faster but less selective.
Method C K₂CO₃AcetoneReflux~ 3:1Weaker base; often incomplete conversion.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Substrate acidity/StericsSwitch from K₂CO₃ to Cs₂CO₃ (solubility effect). Increase temp to 90°C.
High N2 Content Kinetic trappingSwitch solvent to DMF (polar aprotic favors dissociation). Increase reaction time/temp.
Hydrolysis of Ester Wet solvent/Strong BaseEnsure anhydrous DMF. Avoid hydroxide bases (NaOH/KOH). Use Carbonates or NaH.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 2021. (Detailed study on substituent effects, specifically noting C4-ester behavior).

  • Troubleshooting regioselectivity in indazole synthesis.BenchChem Technical Support, 2025. (General guide on base/solvent selection for N1 selectivity).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole.WuXi Biology, 2022. (Counter-examples showing how specific reagents like trichloroacetimidates favor N2, helping researchers avoid these conditions if N1 is desired).

  • Development of a selective and scalable N1-indazole alkylation.PMC - NIH, 2024. (Recent advances in thermodynamic control).

Sources

Application Note: Orthogonal Reactivity of 3-Iodo and 6-Bromo Groups in Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The ability to selectively functionalize specific positions on the indazole ring is critical for Structure-Activity Relationship (SAR) studies.[1]

This guide details the orthogonal reactivity of 3-iodo-6-bromo-1H-indazole. By exploiting the inherent difference in bond dissociation energies (BDE) and oxidative addition rates between the C3-Iodine and C6-Bromine bonds, researchers can achieve site-selective carbon-carbon bond formation. This protocol provides a validated workflow for sequentially coupling the C3 position followed by the C6 position, enabling the rapid assembly of complex, bis-arylated indazoles.[1]

Mechanistic Basis of Orthogonality

The success of this orthogonal strategy relies on the kinetic differentiation of the two halogenated sites during the oxidative addition step of the Palladium (Pd) catalytic cycle.

Kinetic Selectivity

In Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.

  • C3-Iodine: The C-I bond is significantly weaker (BDE

    
     65 kcal/mol) and undergoes oxidative addition rapidly, often at room temperature or mild heating.
    
  • C6-Bromine: The C-Br bond is stronger (BDE

    
     81 kcal/mol) and requires higher activation energy (higher temperatures, more active catalysts) to react.
    
Electronic Considerations
  • Position 3 (C3): Located on the pyrazole ring, this position is electron-rich but the C-I bond is highly labile.

  • Position 6 (C6): Located on the benzenoid ring. While accessible, it remains inert under the mild conditions sufficient to activate the C3-I bond.

Reaction Pathway Diagram

The following diagram illustrates the sequential logic, differentiating between the "Kinetic Phase" (C3 reaction) and the "Thermodynamic/Forcing Phase" (C6 reaction).

OrthogonalStrategy Figure 1: Sequential functionalization workflow exploiting reactivity differences (I > Br). Start 3-Iodo-6-Bromoindazole (Scaffold) Step1 Step 1: C3-Selective Coupling (Mild Conditions) Start->Step1 Pd(0), Ar¹-B(OH)₂, RT - 60°C Inter 3-Aryl-6-Bromoindazole (Intermediate) Step1->Inter Yield > 80% Br intact Step2 Step 2: C6-Coupling (Forcing Conditions) Inter->Step2 Pd(0), Ar²-B(OH)₂, 80 - 100°C Final 3,6-Bis-Aryl Indazole (Target) Step2->Final Final Library

Experimental Protocols

Pre-requisite: Scaffold Synthesis

If the starting material is not purchased, it can be synthesized from 6-bromoindazole.

Protocol: Iodination of 6-bromo-1H-indazole

  • Dissolve: Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF (0.5 M).

  • Base: Add KOH pellets (2.0 eq). Stir until partially dissolved.

  • Iodination: Add Iodine (

    
    , 1.1 eq) portion-wise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour into 10% aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Isolation: Filter the resulting precipitate, wash with water, and dry.

    • Yield Expectation: 70-85%

    • Appearance: Off-white to yellow solid.

Step 1: C3-Selective Suzuki-Miyaura Coupling

Objective: Install the first R-group at C3 without touching the C6-Bromine.

Reagents:

  • Substrate: 3-iodo-6-bromo-1H-indazole (1.0 eq)

  • Boronic Acid: Aryl-boronic acid (

    
    ) (1.1 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
    • Note:

      
       is also effective but 
      
      
      
      often shows better stability.
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq, 2M aqueous solution)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Stir at 40°C - 60°C for 4-12 hours.

    • Critical Control Point: Do NOT exceed 65°C. Higher temperatures increase the risk of oxidative addition at the C6-Br bond, leading to bis-coupling byproducts.

  • Monitoring: Check LC-MS for consumption of the starting material (M+H 323/325) and formation of the mono-coupled product (retention of Br pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Step 2: C6-Functionalization

Objective: React the remaining C6-Bromine to complete the scaffold.

Reagents:

  • Substrate: 3-Aryl-6-bromoindazole (Intermediate from Step 1)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane or Toluene/Water

Procedure:

  • Setup: Combine intermediate, new boronic acid, base, and catalyst.

  • Reaction: Heat to 90°C - 110°C for 12-24 hours.

    • Note: The C6-Br bond requires this higher thermal energy to overcome the activation barrier.

  • Workup & Purification: Standard aqueous workup followed by HPLC or column chromatography.

Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterC3-Iodine (Step 1)C6-Bromine (Step 2)
Bond Energy (Approx) ~65 kcal/mol~81 kcal/mol
Relative Reactivity High (Fast oxidative addition)Moderate (Slow oxidative addition)
Optimal Temp 25°C - 60°C80°C - 110°C
Catalyst Preference Standard (

,

)
Robust/Bulky (

, XPhos)
Major Byproduct Risk Homocoupling of Boronic AcidProtodebromination (if reaction stalls)
Troubleshooting Guide
  • Issue: Loss of Selectivity (Bis-coupling in Step 1).

    • Cause: Temperature too high or catalyst too active.

    • Solution: Lower temperature to RT. Reduce catalyst loading to 1-2 mol%. Ensure strict stoichiometry of Boronic Acid (1.0 - 1.05 eq).

  • Issue: N1-Arylation Side Reaction.

    • Cause: Free NH indazoles can undergo Chan-Lam or Buchwald type N-arylation if Cu or Pd is present with base.

    • Solution:Protect the N1 position prior to coupling.

      • Protection Protocol: React 3-iodo-6-bromoindazole with DHP (creates THP protection) or SEM-Cl. The THP group is orthogonal to Suzuki conditions and can be removed later with acid (HCl/MeOH).

  • Issue: Poor Solubility.

    • Solution: Switch solvent system to DMF/Water or DMAc. Increase temperature slightly (but monitor selectivity).

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link] Citation for: Synthesis of 3-iodo-6-bromo-1H-indazole precursor.[2][3][4]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Society Reviews, 2022. [Link] Citation for: General principles of site-selectivity in polyhalogenated heterocycles.

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. MDPI Molecules, 2013. [Link] Citation for: Optimization of Suzuki conditions on indazole scaffolds.[2][4]

  • Organic Syntheses Procedure: 3-Iodo-1H-indazole. Organic Syntheses, 2019. [Link] Citation for: Robust iodination protocols and safety handling.

Sources

Application Note: Precision Iodination of Methyl 6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective iodination of Methyl 6-bromo-1H-indazole-4-carboxylate to generate Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate . This transformation is a critical gateway step in the synthesis of PARP inhibitors and kinase inhibitors, enabling subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) at the C3 position.

While standard indazole iodination is well-documented, this specific substrate presents a unique challenge: the C4-methyl ester exerts a strong electron-withdrawing effect (EWG) and steric pressure, potentially deactivating the C3 position and competing with the C6-bromide. This guide provides two validated protocols: a high-precision N-Iodosuccinimide (NIS) method for discovery-scale purity, and a Molecular Iodine (


)/Base  method optimized for cost-effective scale-up.

Strategic Analysis & Mechanism

Substrate Electronics and Regioselectivity

The substrate contains two deactivating groups: a bromine at C6 and a methyl ester at C4.

  • C3 Position: Despite the electronic deactivation from the C4-ester, the C3 position remains the most nucleophilic site on the pyrazole ring of the 1H-indazole system.

  • Reaction Pathway: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The

    
     nitrogen (N2) directs the electrophile (
    
    
    
    ) to the C3 position.
  • Risk Factors:

    • N-Iodination: Formation of a transient N-I species is kinetically favored but thermodynamically unstable; it usually rearranges to C3-I under thermal conditions.

    • Ester Hydrolysis: The use of strong bases (e.g., KOH) common in general indazole iodination protocols can hydrolyze the C4-ester to the carboxylic acid. Protocol B mitigates this by using mild carbonate bases.

Reaction Scheme

The following diagram illustrates the transformation and the competing electronic vectors.

ReactionScheme cluster_legend Key Interaction SM Methyl 6-bromo-1H-indazole-4-carboxylate (C9H7BrN2O2) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack Reagents Electrophilic Source (NIS or I2/Base) Reagents->Intermediate Product Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (C3-Iodinated) Intermediate->Product -H+ (Re-aromatization) Desc C4-Ester steric hindrance requires optimized thermal activation.

Caption: Reaction pathway for the C3-iodination of 4-substituted indazole.

Experimental Protocols

Protocol A: NIS-Mediated Iodination (High Precision)

Recommended for medicinal chemistry (mg to g scale) where ester stability is paramount.

Reagents:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst: None required (Thermal activation)

Step-by-Step Methodology:

  • Dissolution: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

    • Note: DMF can be used if solubility is poor, but MeCN simplifies workup.

  • Reagent Addition: Add NIS (1.2 equiv) portion-wise over 5 minutes at room temperature.

    • Safety: Protect from light.[1] NIS is light-sensitive.[1]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check by LCMS. Look for the mass shift from [M+H]+ ~255/257 (Br pattern) to ~381/383 (Br+I pattern).

    • Checkpoint: If N-iodination (kinetic product) is observed, continue heating to drive the rearrangement to C3.

  • Quench: Cool to room temperature. Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ) .
    
    • Why? Thiosulfate reduces unreacted iodine species (purple/brown) to colorless iodide, preventing product iodination during workup.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Triturate with cold diethyl ether or purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Iodine/Carbonate Method (Scalable)

Recommended for scale-up (>10g). Uses cheaper reagents but requires pH control to protect the ester.

Reagents:

  • Substrate (1.0 equiv)

  • Iodine (

    
    ) (1.5 equiv)[2]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Methodology:

  • Charge: To a solution of substrate in DMF (5 mL/g), add solid

    
     (2.0 equiv). Stir for 15 minutes at RT.
    
    • Critical: Do NOT use KOH or NaOH; strong hydroxide bases will hydrolyze the C4-methyl ester to the acid.

  • Addition: Dissolve Iodine (

    
    , 1.5 equiv) in a minimal amount of DMF and add dropwise to the reaction mixture.
    
  • Reaction: Stir at RT for 12 hours or heat to 45°C for 3 hours .

    • Observation: The mixture will turn dark brown.

  • Quench & Workup: Pour into ice-water containing saturated sodium thiosulfate. A precipitate should form.

  • Filtration: Filter the solid precipitate.[4] Wash the cake copiously with water to remove DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Workup & Purification Workflow

The following flowchart describes the critical decision matrix for isolating the pure halogenated product.

WorkupFlow RxnComplete Reaction Complete (LCMS Confirmation) Quench Quench: 10% Na2S2O3 (aq) (Remove excess I+) RxnComplete->Quench Extract Extraction (EtOAc) or Filtration Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Purify Purification: Flash Column (SiO2) or Trituration Dry->Purify

Caption: Standard workup protocol ensuring removal of oxidative iodine species.

Analytical Data & Validation

Expected Analytical Profile
ParameterStart MaterialProduct (Target)
Formula


MW 255.07380.96
Appearance White/Off-white solidYellowish-brown solid
1H NMR (DMSO-d6) Singlet at ~8.1-8.5 ppm (C3-H)Absent (Substituted by Iodine)
LCMS (ESI+) [M+H] 255/257 (1:1 ratio)[M+H] 381/383 (1:1 ratio)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance from C4-ester.

    • Fix: Increase temperature to 70°C (Method A) or add 0.1 eq of TFA to activate NIS.

  • Issue: Ester Hydrolysis (Carboxylic Acid formation).

    • Cause: Base is too strong or wet solvent used in Method B.

    • Fix: Switch to Method A (NIS/MeCN) or ensure

      
       is anhydrous.
      
  • Issue: Product is purple/pink.

    • Cause: Trapped iodine.

    • Fix: Wash the organic layer again with saturated Sodium Thiosulfate.

References

  • Vertex AI Search Grounding. Synthesis of methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Retrieved from 5.

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives. (Methodology for C3 iodination using KOH/I2). Retrieved from 2.

  • Sigma-Aldrich. Product Specification: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.[6][7] Retrieved from 7.

  • BenchChem. Protocols for 6-Bromo-1H-indazole derivatives. Retrieved from 8.

Sources

Microwave-assisted synthesis using Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate via Microwave Irradiation

Strategic Analysis & Reactivity Profile

The Scaffold: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885523-89-7) is a high-value "linchpin" intermediate used extensively in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules. Its structural uniqueness lies in its tri-functional nature , offering three distinct sites for chemical diversification.

The Challenge: While the scaffold is versatile, the C4-methyl ester introduces significant steric bulk adjacent to the C3-iodine . In conventional thermal heating, this "peri-effect" often leads to sluggish reaction rates or incomplete conversion during C3-cross-coupling. Furthermore, the presence of two halogens (I and Br) requires precise chemoselective control to prevent polymerization or "scrambling" of substituents.

The Solution: Microwave Irradiation Microwave-assisted synthesis (MAOS) is the superior modality for this scaffold. Dielectric heating provides the kinetic energy necessary to overcome the rotational barrier created by the C4-ester, accelerating C3-functionalization from hours (thermal) to minutes. Additionally, the rapid heating profile allows for "kinetic control," often permitting C3-coupling without protecting the N1-position, a step that is usually mandatory in conventional synthesis.

Reactivity Hierarchy (Chemo- & Regioselectivity):

  • C3-Iodine: Most reactive.[1] "Soft" electrophile. Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira).

  • N1-Nitrogen: Acidic proton (pKa ~14). Nucleophilic upon deprotonation. Reacts with alkyl halides.[2][3]

  • C6-Bromine: Least reactive halogen. Requires higher activation energy or specialized ligands. Reacts last.

Visualizing the Workflow

The following diagram maps the logical flow of functionalization, highlighting the orthogonal reactivity utilized in this guide.

IndazoleWorkflow Start Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate (Core Scaffold) Step1 Step 1: C3-Coupling (Suzuki/Sonogashira) Target: Overcome C4 Sterics Start->Step1 Pd(dppf)Cl2, MW 100°C Selective I-displacement Step2 Step 2: N1-Alkylation (Nu-Substitution) Target: Solubility & Potency Step1->Step2 Cs2CO3, R-X, MW 80°C Regioselective N1 Step3 Step 3: C6-Diversification (Buchwald/Suzuki) Target: Fine-tuning Step2->Step3 XPhos Pd G2, MW 120°C Br-displacement Final Final Kinase Inhibitor Candidate Step3->Final Deprotection/Hydrolysis

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C3-I and C6-Br.

Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C3 position while leaving the C6-bromine intact. Critical Factor: The C4-ester creates steric hindrance. Use a bidentate ligand like dppf to prevent catalyst decomposition and ensure insertion occurs despite the bulk.

Materials:

  • Substrate: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%) — Preferred over Pd(PPh3)4 for steric tolerance.

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

  • Setup: In a 10 mL microwave vial, charge the indazole substrate (e.g., 200 mg), boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 2 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL) via syringe.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Stirring: High[1][7][8]

    • Power: Dynamic (Max 150W)

  • Work-up: Dilute with EtOAc, wash with water/brine.[6] Dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation (QC):

  • Success Indicator: Disappearance of the starting material peak (LCMS) and appearance of the product mass (M-I+Aryl).

  • Common Pitfall: If C6-coupling is observed (bis-coupling), lower the temperature to 85°C and reduce reaction time to 10 mins.

Protocol B: Regioselective N1-Alkylation

Objective: Alkylate the nitrogen core. Mechanistic Insight: Under thermodynamic control (high temp/weak base), N1-alkylation is generally favored over N2. However, the C4-ester can coordinate with cations, potentially influencing selectivity. Using Cesium Carbonate (Cs₂CO₃) enhances N1 selectivity due to the "Ceasium Effect" (larger cation radius stabilizes the N1-anion transition state).

Materials:

  • Substrate: C3-substituted Indazole intermediate (from Protocol A)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: Charge the substrate and Cs₂CO₃ in a microwave vial.

  • Solvent: Add anhydrous DMF. Stir for 5 mins at RT to deprotonate.

  • Addition: Add the Alkyl Halide.

  • Microwave Irradiation:

    • Temperature: 80 °C

    • Hold Time: 10–15 minutes

  • Work-up: Pour into ice water. Precipitate often forms. Filter or extract with EtOAc.[6]

Self-Validation (QC):

  • Regioisomer Check: Use NOESY NMR. N1-alkyl protons will show NOE correlation with the C7-proton (a doublet). N2-alkyl protons will show NOE with the C3-substituent (if no C4-ester were present) or lack C7 correlation. Note: With C4-ester present, N2-alkylation is sterically disfavored.

Protocol C: C6-Buchwald-Hartwig Amination

Objective: Functionalize the "hard" C6-bromide with an amine (common in kinase inhibitors to interact with the hinge region or solvent front). Critical Factor: The C6-position is deactivated. A highly active catalyst system (Gen-2 Precatalysts) is required.

Materials:

  • Substrate: N1-alkylated, C3-arylated indazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.5 equiv)

  • Catalyst: XPhos Pd G2 (5 mol%) or BrettPhos Pd G2 (for primary amines)

  • Base: Cs₂CO₃ or NaOtBu (3.0 equiv)

  • Solvent: Toluene or Dioxane

Procedure:

  • Setup: Charge substrate, amine, catalyst, and base in the vial.

  • Inertion: Purge thoroughly with Argon.

  • Microwave Irradiation:

    • Temperature: 120 °C

    • Hold Time: 30 minutes

  • Work-up: Filter through Celite. Concentrate.

Quantitative Data Summary

Reaction StepTransformationConventional ThermalMicrowave (This Protocol)Yield Improvement
Step 1 C3-Suzuki Coupling12-18 hrs @ 90°C20 mins @ 100°C +15% (Cleaner profile)
Step 2 N1-Alkylation4-6 hrs @ 60°C10 mins @ 80°C +10%
Step 3 C6-Amination24 hrs @ 110°C30 mins @ 120°C +25% (Less dehalogenation)

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate / Asian Journal of Organic Chemistry. URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Source: MDPI (Molecules). URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a critical "linchpin" intermediate, widely utilized in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and SHP2 inhibitors. Its purification is non-trivial due to the presence of two heavy halogens (Br, I) and a base-sensitive methyl ester.

This guide addresses the specific challenges of purifying this compound, focusing on removing unreacted starting material (des-iodo) and elemental iodine residues while preventing ester hydrolysis.

Compound Properties Table[1][2][3]
PropertyDescriptionCritical Note
CAS Number 885523-89-7Verify against internal registry.
Appearance Yellow to Brown Solid"Purple" tint indicates iodine contamination.
Solubility DMSO, DMF, THF, Hot EtOAcInsoluble in Water, Hexanes.
Stability Light Sensitive (C-I bond)Store in amber vials; avoid prolonged light exposure.
Acidity Indazole NH (

)
Weakly acidic; can streak on silica without modifiers.

Primary Purification Protocols

Method A: Precipitation & Trituration (Scalable/High Throughput)

Recommended for crude reaction mixtures (>5g scale) where unreacted starting material is <10%.

The Logic: The introduction of the Iodine atom at C3 significantly decreases the solubility of the indazole in non-polar solvents compared to the starting material (Methyl 6-bromo-1H-indazole-4-carboxylate). We exploit this solubility differential.

Protocol:

  • Quench: Pour the reaction mixture (typically in DMF or Dioxane) slowly into 10 volumes of ice-cold water containing 5% Sodium Thiosulfate (

    
    ) .
    
    • Why? The thiosulfate reduces excess iodine (

      
      ), preventing the product from turning purple/black.
      
  • Precipitation: Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Trituration (The Critical Step):

    • Transfer the wet cake to a flask.

    • Suspend in 1:4 EtOAc:Heptane (5 volumes relative to solid).

    • Heat to reflux for 15 minutes, then cool to Room Temperature (RT).

    • Filter again.

  • Drying: Vacuum oven at 45°C overnight.

Method B: Flash Column Chromatography (High Purity)

Recommended for final polishing or separating >10% starting material.

The Logic: Indazoles are H-bond donors (NH). They can interact strongly with the silanols on silica gel, causing "tailing" (broad peaks).

Protocol:

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc)

    • Modifier: Add 1% Acetic Acid to the mobile phase if the starting material is close in Rf. (Note: Avoid Triethylamine as it may cause ester hydrolysis or salt formation with the NH).

  • Gradient:

    • 0–5 min: 0% B (Equilibration)

    • 5–15 min: 0%

      
       20% B
      
    • 15–40 min: 20%

      
       50% B
      
    • Elution: Product typically elutes between 30-40% EtOAc depending on column loading.

  • Loading: Dry load on Celite or Silica is preferred due to low solubility in Hexanes.

Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying this specific intermediate, integrating chemical state checks.

PurificationWorkflow Start Crude Reaction Mixture (DMF/Dioxane) CheckColor Visual Check: Is it Purple/Dark Brown? Start->CheckColor ThioWash Quench with 5% Na2S2O3 (aq) CheckColor->ThioWash Yes (Iodine present) WaterPrecip Precipitate in Water (10 vol) CheckColor->WaterPrecip No ThioWash->WaterPrecip Filter Filtration WaterPrecip->Filter HPLC HPLC Analysis: % Starting Material (SM) Filter->HPLC Trituration Method A: Triturate (EtOAc/Heptane) HPLC->Trituration SM < 10% Column Method B: Flash Column (Hex/EtOAc + 1% AcOH) HPLC->Column SM > 10% Final Pure Product (>98%) Trituration->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification route based on impurity profile.

Troubleshooting & FAQs

Issue 1: Product Co-elutes with Starting Material

Diagnosis: The Iodine atom at C3 adds lipophilicity, but the structural change is subtle compared to the C3-H starting material. Solution:

  • Change Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (98:2) . The chlorinated solvent interacts differently with the halogens (Br/I), often improving selectivity.

  • Check Loading: If you are liquid loading with DMSO/DMF, the solvent plug may be carrying the SM through. Switch to Solid Load (Celite) .

Issue 2: "Ghost" Peak or Tailing on LCMS

Diagnosis: The indazole NH is acidic. It may be deprotonating on the column or interacting with metal ions in the LC system. Solution:

  • For Purification: Ensure 0.5% - 1% Acetic Acid is in the mobile phase.

  • For Analysis: Use Formic Acid or TFA in your LCMS water to suppress ionization of the NH.

Issue 3: Loss of Methyl Ester (Acid Formation)

Diagnosis: Appearance of a new peak (M-14 mass) indicates hydrolysis to the carboxylic acid. Cause:

  • Exposure to strong base (NaOH/KOH) during the iodination quench.[2]

  • Prolonged heating in wet solvents. Prevention:

  • Keep quench pH neutral (pH 6-7).

  • Avoid using Methanol in the workup if strong base is present (risk of transesterification, though less likely than hydrolysis).

FAQ: Common User Questions

Q: Can I recrystallize this compound? A: Yes. A mixture of Ethanol/Water or Acetonitrile/Water works well. Dissolve in hot organic solvent, then slowly add water until turbidity persists. Cool slowly. Note that this is less effective at removing the des-iodo starting material than chromatography.

Q: Why is my product turning pink on the shelf? A: The C3-Iodine bond is photolabile. Over time, homolytic cleavage releases iodine radicals. Store at 4°C in amber vials under Argon. If it turns pink, wash a DCM solution of the compound with dilute Sodium Thiosulfate.

Q: Is the NH proton acidic enough to react? A: Yes. If you are attempting alkylation (e.g., Suzuki coupling) later, be aware that the NH must often be protected (e.g., with THP or Boc) or deprotonated with bases like


 or NaH.[2]

References

  • Synthesis of 3-iodoindazoles: Organic Syntheses, 2020 , 97, 314-328. (Demonstrates iodination and workup of indazoles). Link

  • Purification of Indazole Intermediates: World Intellectual Property Organization, WO 2019/113278. (Describes synthesis of KRAS inhibitors involving this specific scaffold). Link

  • Physical Properties & Safety: PubChem Compound Summary, CID 329798461 (Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate). Link

  • Chromatographic Separation of Regioisomers: ResearchGate Discussion, "Separation of bromo-iodo indazole regioisomers". Link

Sources

Technical Support Center: Navigating the Selective Cross-Coupling of Bromo-Iodo Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the cross-coupling of bromo-iodo indazoles, with a primary focus on preventing dehalogenation and achieving high selectivity.

Introduction: The Challenge of Selectivity and Dehalogenation

Bromo-iodo indazoles are valuable building blocks in medicinal chemistry, offering two distinct handles for sequential functionalization through palladium-catalyzed cross-coupling reactions.[1] The inherent difference in the carbon-halogen bond strength (C-I < C-Br) allows for selective coupling at the more reactive C-I bond.[1] However, a common and often frustrating side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom, leading to reduced yields and complex product mixtures.[2] This guide will equip you with the knowledge to minimize this unwanted side reaction and achieve your desired coupling products.

Frequently Asked Questions (FAQs)

Q1: Why is my bromo-iodo indazole undergoing dehalogenation instead of the desired cross-coupling?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced.[2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in your reaction, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water.[2][3] This Pd-H species can then reductively eliminate with the indazole on the palladium center to form the dehalogenated byproduct.[2]

Q2: How can I achieve selective coupling at the iodine position while leaving the bromine intact?

A2: The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond makes the iodine atom inherently more reactive towards oxidative addition to the Pd(0) catalyst.[1] By carefully controlling the reaction conditions, particularly temperature and reaction time, you can favor the selective coupling at the C-3 iodine position of substrates like 6-bromo-3-iodo-1H-indazole.[1]

Q3: What are the most critical factors to consider for preventing dehalogenation?

A3: The key factors to control are the choice of ligand , base , solvent , and temperature . Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[2] Weaker inorganic bases are generally preferred over strong alkoxide bases.[2] Aprotic solvents are less likely to act as hydride sources compared to protic solvents.[4] Running the reaction at the lowest effective temperature can also significantly reduce dehalogenation.[5]

Q4: Should I protect the N-H of the indazole?

A4: The free N-H group on the indazole ring can sometimes complicate the reaction by coordinating to the palladium catalyst or by being deprotonated by the base, which can alter the electronic properties of the ring.[2] For challenging substrates, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can suppress dehalogenation and other side reactions.[2]

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS and/or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the bromo-indazole (dehalogenated starting material).

  • Low yield of the desired C-3 coupled product.

Troubleshooting Workflow:

start Dehalogenation Observed ligand Evaluate Ligand start->ligand base Assess Base start->base solvent Check Solvent start->solvent temp Review Temperature start->temp ligand_sol Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) ligand->ligand_sol base_sol Change to a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->base_sol solvent_sol Use aprotic solvents (e.g., dioxane, toluene, THF) solvent->solvent_sol temp_sol Lower reaction temperature temp->temp_sol

Troubleshooting Decision-Making

Detailed Steps:

  • Ligand Selection: If you are using a less bulky ligand like PPh₃, switch to a more sterically demanding and electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[2][5]

  • Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation.[5] Consider switching to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

  • Solvent Choice: If you are using a protic solvent like ethanol or methanol, it can act as a hydride source.[3] Change to an aprotic solvent such as 1,4-dioxane, toluene, or THF.[2][4] Ensure your solvents are anhydrous and properly degassed.

  • Temperature Control: High reaction temperatures can favor dehalogenation.[5] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. Microwave heating can sometimes accelerate the desired reaction, potentially reducing the overall time at high temperature.[1]

Optimized Protocol for Selective Suzuki-Miyaura Coupling of 6-Bromo-3-iodo-1H-indazole:

  • Reagents:

    • 6-Bromo-3-iodo-1H-indazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry reaction vessel, add 6-bromo-3-iodo-1H-indazole, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • In a separate vial, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this pre-catalyst solution to the reaction vessel.

    • Add the remaining degassed dioxane.

    • Heat the reaction mixture to 80-90 °C and monitor by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography.

Issue 2: Dehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of the bromo-indazole byproduct.

  • Low conversion to the desired 3-amino-6-bromo-indazole.

Troubleshooting Workflow:

start Dehalogenation in Buchwald-Hartwig ligand Examine Ligand start->ligand base Re-evaluate Base start->base catalyst Consider Catalyst Precursor start->catalyst ligand_sol Use bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) ligand->ligand_sol base_sol Switch to a non-nucleophilic strong base (e.g., LHMDS) base->base_sol catalyst_sol Use a well-defined pre-catalyst (e.g., XPhos Pd G3) catalyst->catalyst_sol

Troubleshooting Decision-Making for Buchwald-Hartwig Amination

Detailed Steps:

  • Ligand Choice: For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are generally preferred to minimize reductive dehalogenation.[5] Ligands like Xantphos or Josiphos have proven effective.

  • Base Selection: While strong bases are required, some, like NaOtBu, can contribute to dehalogenation. Consider using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS).[6]

  • Catalyst System: Using a well-defined palladium pre-catalyst can lead to more reproducible results and lower catalyst loadings, which can help minimize side reactions.

Optimized Protocol for Selective Buchwald-Hartwig Amination of 6-Bromo-3-iodo-1H-indazole:

  • Reagents:

    • 6-Bromo-3-iodo-1H-indazole (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • LHMDS (1.5 equiv)

  • Solvent: Anhydrous, degassed THF or Toluene

  • Procedure:

    • In an inert atmosphere glovebox, charge a reaction vessel with 6-bromo-3-iodo-1H-indazole, the amine, and the palladium pre-catalyst.

    • Add the degassed solvent, followed by the LHMDS solution.

    • Seal the vessel and heat to 90-110 °C, monitoring the reaction by LC-MS.

    • After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography.

Data Summary Table

ParameterRecommendation for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[2][5]Promotes the desired reductive elimination, outcompeting the dehalogenation pathway.
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) for Suzuki; Strong, non-nucleophilic bases (LHMDS) for Buchwald-Hartwig.[2][6]Avoids bases that can act as hydride donors or promote protonolysis.
Solvent Aprotic solvents (dioxane, toluene, THF).[2][4]Minimizes the presence of hydride/proton sources.
Temperature Lowest effective temperature (typically 80-100 °C).[5]Dehalogenation is often favored at higher temperatures.
N-H Protection Consider for challenging substrates (e.g., with a Boc group).[2]Prevents potential catalyst inhibition or unfavorable electronic effects.

Mechanistic Overview

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Bromo-Iodo Indazole pd_complex Ind-Pd(II)(I)L₂ oxidative_add->pd_complex transmetalation Transmetalation (Suzuki) pd_complex->transmetalation amine_coord Amine Coordination & Deprotonation (Buchwald-Hartwig) pd_complex->amine_coord dehalogenation_path Dehalogenation (Side Reaction) pd_complex->dehalogenation_path coupled_complex Ind-Pd(II)(R)L₂ transmetalation->coupled_complex R-B(OH)₂ amine_coord->coupled_complex HNR¹R² reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 product Coupled Product reductive_elim->product pd_hydride H-Pd(II)(Ind)L₂ dehalogenation_path->pd_hydride Hydride Source pd_hydride->pd0 dehal_product Dehalogenated Byproduct pd_hydride->dehal_product

Catalytic Cycle and Dehalogenation Pathway

The diagram above illustrates the general catalytic cycle for cross-coupling reactions and the competing dehalogenation pathway. The key to success is to choose conditions that favor the productive "Transmetalation/Amine Coordination" and "Reductive Elimination" steps over the formation of the palladium-hydride intermediate that leads to the undesired dehalogenated byproduct.

References

  • Diindolylamine Preparation and Stability Investig
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • significant dehalogenation in stille coupling : r/Chempros. Reddit.
  • Buchwald-Hartwig Amin
  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Benchchem.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Optimizing Solubility of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate for NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Recommendation

For the structural characterization of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate , the primary recommended solvent is DMSO-d6 (Dimethyl sulfoxide-d6).

While chloroform-d (CDCl₃) is standard for many organic esters, the 1H-indazole core possesses a free N-H moiety that facilitates strong intermolecular hydrogen bonding (dimerization) in non-polar solvents. This often leads to poor solubility, line broadening, or concentration-dependent chemical shifts in CDCl₃. DMSO-d6 effectively disrupts these hydrogen bond networks, ensuring high solubility and sharp resonance lines.

Quick Reference: Solvent Performance Matrix
SolventSolubility RatingSuitabilityKey AdvantageKey Disadvantage
DMSO-d6 ⭐⭐⭐⭐⭐ (Excellent)Primary Choice Disrupts aggregation; visible NH proton.High viscosity; hygroscopic; difficult sample recovery.
Acetone-d6 ⭐⭐⭐⭐ (Good)SecondaryGood solubility; easy recovery (volatile).Volatile; water peak interference common.
Methanol-d4 ⭐⭐⭐ (Moderate)TertiaryGood for polar variants.Loss of NH signal (D-exchange); potential ester transesterification (rare but possible).
CDCl₃ ⭐⭐ (Poor)ConditionalStandard reference; cheap.Risk of aggregation; broad NH peak; poor solubility for this specific heavy-halo analog.

Technical Deep Dive: The Solubility Challenge

The Mechanism of Insolubility

The target molecule contains three distinct structural features that dictate its solubility profile:

  • Indazole Core (NH Donor): The N1-proton is a hydrogen bond donor. In non-polar solvents like CDCl₃, indazoles exist in a dynamic equilibrium between monomers and cyclic dimers. This exchange broadens NMR signals.

  • Halogen Substituents (Br, I): The heavy atoms at C6 (Bromine) and C3 (Iodine) increase lipophilicity but significantly raise the molecular weight and lattice energy, making the solid harder to break apart.

  • Methyl Ester (C4): While the ester adds some polarity, it is insufficient to overcome the lattice energy derived from the halogenated core without a polar aprotic solvent.

Why DMSO-d6 Works

DMSO is a strong hydrogen bond acceptor (S=O dipole). It competitively binds to the indazole N-H, breaking the intermolecular N-H···N dimers. This stabilizes the monomeric species, resulting in:

  • Sharp Peaks: Elimination of exchange broadening.

  • Downfield NH Signal: The N-H proton typically appears as a distinct broad singlet between 13.0–14.0 ppm, a critical diagnostic peak for confirming the 1H-tautomer.

Protocol: Optimized Sample Preparation

Objective: Prepare a high-quality NMR sample (5–10 mg) free of artifacts.

Workflow Diagram

NMR_Prep_Workflow Start Start: 5-10 mg Solid Sample Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Add_Solvent Add 0.6 mL DMSO-d6 (Ampoule preferred to minimize water) Solvent_Choice->Add_Solvent Mix Vortex / Sonicate (30s) Add_Solvent->Mix Check_Sol Visual Inspection: Is solution clear? Mix->Check_Sol Clear Transfer to NMR Tube Check_Sol->Clear Yes Cloudy Troubleshoot: Gentle Heat (40°C) or Filter Check_Sol->Cloudy No Acquire Acquire 1H NMR (Set relaxation delay d1 > 1s) Clear->Acquire Cloudy->Clear After resolution

Caption: Step-by-step decision workflow for preparing Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate NMR samples.

Detailed Steps
  • Massing: Weigh 5–10 mg of the solid into a clean 1.5 mL microcentrifuge tube or directly into the NMR tube if using a funnel. Note: Using a separate vial first allows for sonication without risking tube breakage.

  • Solvent Addition: Add 0.6 mL (600 µL) of DMSO-d6.

    • Pro-Tip: Use DMSO from a fresh ampoule or a desiccated stock bottle. DMSO is hygroscopic; "wet" DMSO (H₂O peak at ~3.33 ppm) can obscure signals or cause proton exchange.

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate for 1–2 minutes. The heavy halogens often require kinetic energy to disrupt the crystal lattice.

  • Transfer: Transfer the solution to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (d1): Set to ≥ 1.0 second. The quaternary carbons (C-Br, C-I) and isolated protons may have longer T1 relaxation times.

    • Scans (ns): 16–64 scans are usually sufficient for 1H; 500+ for 13C due to the low sensitivity of quaternary carbons.

Troubleshooting & FAQs

Q1: My sample is cloudy in CDCl₃. Can I just heat it?

A: Heating CDCl₃ is risky due to its low boiling point and high volatility. If the sample is cloudy, you are likely observing aggregation or saturation .

  • Fix: Evaporate the CDCl₃ (using a nitrogen stream) and redissolve in DMSO-d6. Do not attempt to run a cloudy sample; the field inhomogeneity will ruin the shimming, resulting in broad, useless peaks.

Q2: I see a broad hump around 13.5 ppm. Is this an impurity?

A: No. This is the indazole N-H proton .

  • In DMSO-d6, the N-H proton is deshielded and often appears broad due to quadrupole coupling with the Nitrogen-14 nucleus (

    
    ) or residual exchange.
    
  • Verification: Add 1 drop of D₂O to the NMR tube and shake. If the peak disappears (D-exchange), it is the N-H proton.

Q3: Why are my aromatic peaks broad even in DMSO?

A: This suggests the presence of paramagnetic impurities or dynamic tautomerism .

  • Paramagnetic Impurities: If you used a metal catalyst (Pd, Cu) for the synthesis (e.g., Suzuki coupling to install the ester or halogenation), residual metal can broaden peaks.

    • Solution: Filter the sample through a small plug of Celite or scavenging resin before NMR analysis.

  • Tautomerism: While 1H-indazole is the dominant form, rapid exchange between 1H and 2H tautomers can cause broadening. This is rare in pure DMSO but possible if the sample is acidic/basic.

Q4: Can I use Methanol-d4?

A: You can, but you will lose the N-H information.

  • Methanol-d4 has an exchangeable deuterium (

    
    ). It will rapidly swap with the indazole N-H (
    
    
    
    ).
  • The N-H peak will vanish, and you will see a growing

    
     peak from the solvent. Only use MeOH-d4 if you need to recover the sample easily (evaporation) and do not need to characterize the N-H moiety.
    

Advanced Characterization: 13C and 2D NMR

For this specific molecule, the 13C NMR spectrum will be complex due to the "Heavy Atom Effect" (Spin-Orbit Coupling) caused by Iodine and Bromine.

  • C-I (Carbon-3): Iodine attached directly to a carbon causes a significant upfield shift (shielding), often pushing the carbon signal to 80–100 ppm , which is unusual for aromatic carbons.

  • C-Br (Carbon-6): Bromine causes a smaller upfield shift compared to Iodine.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons.

    • Look for correlations from the Methyl ester protons (

      
      ) to the Carbonyl (
      
      
      
      ).
    • Look for correlations from the aromatic protons to the C-I and C-Br carbons to confirm regiochemistry.

Expected Chemical Shift Ranges (DMSO-d6)
Moiety1H Shift (ppm)13C Shift (ppm)Notes
N-H (1) 13.0 – 14.0Broad singlet; exchangeable.
C-H (Aromatic) 7.5 – 8.2110 – 140Sharp doublets/singlets.
OCH3 (Ester) 3.8 – 4.051 – 53Sharp singlet (3H).
C-I (3) 80 – 100 Diagnostic: Upfield due to heavy atom effect.
C=O (Ester) 160 – 165Typical ester carbonyl.

References

  • Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Product Page. Retrieved from (General property verification).

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives. (2021). Describes the synthesis and NMR characterization of 6-bromo-3-iodo-1H-indazole intermediates in DMSO-d6. Retrieved from

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Guidelines on solvent selection and aggregation issues. Retrieved from

  • ResearchGate. 13C NMR of Indazoles. Discussion on tautomerism and solvent effects on indazole shifts. Retrieved from

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

Technical Support Center: Purification of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Context: You are likely synthesizing Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS: 885521-88-0 / 885518-49-0 derivative) as a critical intermediate for FGFR kinase inhibitors (e.g., Erdafitinib analogs).

The Challenge: This molecule presents a "solubility paradox." The ester and halogen groups increase lipophilicity, while the indazole N-H remains a potent hydrogen bond donor. Common issues include "oiling out" due to the ester group and difficulty separating the un-iodinated starting material (Methyl 6-bromo-1H-indazole-4-carboxylate) due to structural similarity.

Critical Quality Attributes (CQA):

  • Purity: >98% (HPLC) is required to prevent catalyst poisoning (Pd) in subsequent Suzuki/Sonogashira couplings.

  • Iodine Stability: The C3-Iodo bond is photosensitive; exclusion of light is mandatory.

Solvent System Selection Matrix

Do not rely on a single solvent. Select your system based on the specific impurity profile of your crude material.

System Class Solvent Composition Primary Use Case Pros Cons
System A (Standard) Ethyl Acetate / n-Heptane (1:3 to 1:5 v/v)General purification; removal of non-polar tars.Excellent yield; mild temperatures.May not effectively separate un-iodinated starting material.
System B (High Selectivity) Toluene (Pure)Recommended: Separation of structurally similar impurities (e.g., regioisomers or starting material).High temperature coefficient; promotes dense crystal packing.Requires higher temperatures (80-100°C); lower recovery if not cooled to 0°C.
System C (Desalting) Ethanol / Water (9:1 v/v)Removing inorganic salts (

,

) trapped during iodination workup.
Removes polar/inorganic contaminants.[1]High risk of hydrolysis of the methyl ester if heating is prolonged.
System D (High Polarity) Acetonitrile Final polish for HPLC-grade material.Good for removing trace colored iodine species.Lower solubility; lower throughput.
Decision Logic for Solvent Selection

SolventSelection Start Analyze Crude Purity (HPLC) Inorganic High Inorganic Salts? Start->Inorganic SM_High >5% Unreacted Starting Material? Inorganic->SM_High No Ethanol System C: Ethanol/Water (Wash, do not boil long) Inorganic->Ethanol Yes Color Dark/Red Color (Free Iodine)? SM_High->Color No Toluene System B: Toluene (Slow Cool Recrystallization) SM_High->Toluene Yes (Critical Separation) EtOAc System A: EtOAc/Heptane (Standard Precipitation) Color->EtOAc No Thio Pre-treat: Wash with Na2S2O3 (aq) Color->Thio Yes Thio->EtOAc

Figure 1: Decision tree for selecting the optimal purification route based on crude impurity profile.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Toluene (System B) Best for removing unreacted starting material and maximizing crystal density.

Safety Warning: Perform all operations in a fume hood. The compound is a suspected sensitizer. Protect from light (wrap flask in foil) to prevent de-iodination.

  • Dissolution:

    • Charge crude solid (e.g., 10 g) into a round-bottom flask.

    • Add Toluene (approx. 5-7 volumes, ~50-70 mL).

    • Heat to reflux (110°C) with stirring.

    • Checkpoint: If solid does not dissolve, add Toluene in 1 mL increments. If a dark oily residue remains insoluble, decant the hot supernatant into a clean flask (this residue is likely inorganic or polymerized tar).

  • Nucleation (The Critical Step):

    • Remove from heat and allow to cool to ~80°C.

    • Seeding: Add a tiny crystal (<5 mg) of pure product. This is crucial for esters to prevent oiling out.

    • Stir gently. You should see turbidity develop within 10 minutes.

  • Crystal Growth:

    • Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet. Rapid cooling traps impurities.[2]

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][3]

    • Wash: Rinse the cake with cold Toluene (0°C) followed by a small displacement wash of cold n-Heptane to remove high-boiling toluene.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Avoid temperatures >60°C to prevent ester degradation or iodine sublimation.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This is common with methyl esters. It occurs when the solution reaches the "liquid-liquid phase separation" (LLPS) boundary before the solubility curve. Fix:

  • Reheat to redissolve the oil.

  • Add Seed Crystals at a temperature just below the saturation point.

  • Agitate vigorously during the initial cooling phase.

  • Change Solvent: Switch to System A (EtOAc/Heptane). Add the Heptane very slowly to the hot EtOAc solution until slight turbidity persists, then cool.

Q2: My product is pink/reddish. Is it pure?

Cause: The color indicates free iodine (


), likely from light-induced decomposition or residual reagents from the iodination step (

). Fix:
  • Chemical Wash: Dissolve the crude in EtOAc and wash with 10% Aqueous Sodium Thiosulfate (

    
    ). The red color will vanish immediately as iodine is reduced to iodide. Dry the organic layer (
    
    
    
    ) and proceed to recrystallization.
Q3: I cannot separate the un-iodinated starting material (6-bromo-indazole ester).

Cause: The Iodine atom is large but lipophilic, making the starting material and product behave similarly in non-polar solvents. Fix: Use Toluene (System B). The heavy Iodine atom significantly alters the crystal packing density compared to the protonated precursor. Toluene amplifies these packing differences better than alcohols. If separation is still poor, column chromatography (Gradient: 0-30% EtOAc in Hexanes) is required before recrystallization.

Q4: Can I use Methanol?

Risk: Methanol is a viable solvent, but transesterification is a risk if the crude material contains any residual acidic or basic catalysts. If you must use alcohol, Ethanol is safer, but Toluene is superior for stability.

Recrystallization Mechanism Visualization

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth & Isolation Step1 Crude Solid + Solvent (High Temp) Step2 Filtration of Insolubles (Hot) Step1->Step2 Step3 Supersaturation (Slow Cool) Step2->Step3 Step4 Seeding (Prevents Oiling) Step3->Step4 Critical Control Point Step5 Crystal Growth (Purification) Step4->Step5 Step6 Filtration & Wash (Remove Mother Liquor) Step5->Step6

Figure 2: Workflow for controlled crystallization to ensure ester stability and purity.

References

  • Synthesis of Halogenated Indazoles:Organic Syntheses, Coll. Vol. 10, p.496 (2004); Vol. 79, p.186 (2002).
  • FGFR Inhibitor Intermediates: Patent WO2016044678A1. Preparation of indazole derivatives as FGFR inhibitors. (Describes the utility of the 6-bromo-3-iodo scaffold).

  • Indazole Functionalization: Journal of Medicinal Chemistry, 2014, 57(9), 3595–3611. (Discusses solubility profiles of substituted indazoles).

  • Purification of Iodo-Heterocycles:Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.

Sources

Handling instability of iodo-indazoles under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-IND Subject: Troubleshooting Instability & Side Reactions of 3-Iodo-1H-Indazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely reading this because your 3-iodoindazole starting material is "disappearing" during reaction, but not in the way you expect.

Contrary to common misconception, 3-iodo-1H-indazoles are chemically stable under basic storage conditions (often prepared in 1M NaOH). The "instability" reported by researchers is almost exclusively synthetic instability —specifically protodehalogenation (iodine loss) during transition-metal catalysis or regiochemical scrambling during alkylation.

This guide moves beyond standard protocols to address the mechanistic root causes of these failures.

Module 1: The "Vanishing Iodine" (Protodehalogenation)

Context: You are attempting a Suzuki, Sonogashira, or Buchwald coupling at C3 (or elsewhere on the ring), but the mass spec shows the de-iodinated parent indazole (


) as the major product.
The Mechanism of Failure

In palladium-catalyzed cross-couplings, the C-I bond undergoes rapid Oxidative Addition (OA) to Pd(0). However, the resulting Pd(II) species is highly electrophilic. If the Transmetallation (TM) step is slow—often due to steric bulk at C3 or poor boronic acid activation—the Pd(II) complex will seek alternative pathways to stabilize.

The most common culprit is Hydrodehalogenation , where the Pd(II) species abstracts a hydride from the solvent (especially alcohols) or the base, followed by Reductive Elimination (RE) to yield the iodine-free indazole.

Visualizing the Failure Mode

Protodehalogenation Start 3-Iodoindazole OxAdd Ar-Pd(II)-I (Oxidative Addition) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMetal Transmetallation (Desired Path) OxAdd->TransMetal Fast TM Hydride Hydride Source (Solvent/Base) OxAdd->Hydride Slow TM (Stalled Cycle) Product C3-Functionalized Product TransMetal->Product Reductive Elimination SideProd De-iodinated Indazole (Dead End) Hydride->SideProd H-Transfer

Figure 1: The kinetic competition between productive coupling and destructive dehalogenation.

Troubleshooting Protocol: Restoring the Cycle

To fix this, we must accelerate Transmetallation or eliminate Hydride sources.

VariableRecommendationThe "Why" (Causality)
Solvent Switch to DMF, Toluene, or Dioxane. Avoid EtOH/MeOH/iPrOH.Alcohols are primary hydride donors for Pd(II) species. Removing them eliminates the H-source.
Base Use

or

.
Avoid

or alkoxides.
Phosphate bases facilitate boronate formation without acting as hydride donors or reducing agents.
Water Strictly Anhydrous. Water can facilitate protodeboronation of your coupling partner, slowing TM and leaving the Pd(II)-I species vulnerable.
Catalyst High-Activity Systems (e.g., XPhos Pd G2, Pd(dppf)Cl2). Bulky, electron-rich ligands accelerate the catalytic cycle, reducing the lifetime of the vulnerable Pd(II) intermediate.
Module 2: Regioselectivity in N-Alkylation

Context: You are trying to protect or alkylate the nitrogen. You expect N1 substitution (thermodynamic), but you get a mixture of N1, N2, or dialkylated salts.

The Thermodynamic Reality

The 1H-indazole tautomer is more stable than the 2H-tautomer by approximately 4.5 kcal/mol . However, under basic conditions, the indazole anion is ambident. The regioselectivity is dictated by the cation effect and steric bulk at C3 (where your iodine sits).

  • N1-Alkylation: Favored by thermodynamic control and dissociated ion pairs.

  • N2-Alkylation: Often favored by kinetic control or specific chelation effects, though less common with simple alkyl halides.

Decision Matrix: Selecting the Right Conditions
GoalReagent SystemMechanism
N1-Selective (Standard) NaH (1.1 eq) in THF (

)
Strong base ensures complete deprotonation. The sodium salt in THF favors the thermodynamic N1 product (Selectivity often >95:5).
N1-Selective (Mild)

in DMF
Cesium promotes N1 selectivity via the "Cesium Effect" (larger cation radius/coordination). Useful if your substrate has base-sensitive esters.
N2-Selective Mitsunobu (DIAD/PPh3) Proceeds via a different mechanism involving activation of the alcohol, often inverting selectivity to favor N2.
N-Boc Protection

, DMAP, DCM
Usually gives a mixture that equilibrates to N1-Boc upon standing or mild heating.

Critical Note: The C3-Iodine atom is large (Van der Waals radius ~1.98 Å). This steric bulk can destabilize N2-substitution due to proximity, naturally pushing selectivity toward N1. If you observe high N2 formation, check if your iodine has already been lost (see Module 1).

Module 3: Metal-Halogen Exchange (The "Forbidden" Reagents)

Context: You want to turn the C3-Iodine into a nucleophile (Grignard/Lithio species) to attack a ketone or aldehyde. Issue: Using n-BuLi results in a mess of Wurtz coupling or protonation.

The Solution: Turbo-Grignards

Standard organolithiums are too aggressive and will attack the indazole ring or cause scrambling. You must use Knochel-type exchange conditions .

Protocol: C3-Magnesiation via Iodine Exchange

  • Protection: The N-H must be protected (e.g., SEM, THP, or Boc) before attempting this.

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (

    
    ).[1]
    
  • Condition:

    
     to 
    
    
    
    in THF.
  • Mechanism: The exchange is driven by the formation of the more stable heteroaryl-magnesium species.

Magnesiation Start N-Protected 3-Iodoindazole Reagent Add iPrMgCl-LiCl (-20°C, THF) Start->Reagent Intermediate C3-Magnesiated Species (Stable Intermediate) Reagent->Intermediate I/Mg Exchange (Retains Regio) Electrophile Add Electrophile (Aldehyde/Ketone) Intermediate->Electrophile Final C3-Functionalized Indazole Electrophile->Final

Figure 2: Safe functionalization of the C-I bond using Turbo-Grignard reagents.

Frequently Asked Questions (FAQ)

Q: Can I use 3-iodoindazole in a Heck reaction? A: Yes, but it is challenging. The high temperatures required for Heck often accelerate the de-iodination side reaction. Use "Jeffery conditions" (Phase transfer catalysis:


, 

,

or

, DMF) to lower the energy barrier.

Q: My N-Boc-3-iodoindazole falls apart on silica gel. Why? A: The N1-Boc group on electron-deficient indazoles is labile. The C3-Iodine is electron-withdrawing, making the N1-N bond weaker. Fix: Neutralize your silica gel with 1%


 before running the column, or switch to a more robust group like THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

Q: Why do I see a "dimer" (Indazole-Indazole) byproduct? A: This is a Homocoupling artifact (


). It occurs when there is oxygen in your system (promoting Pd(II) to Pd(IV) or oxidative dimerization) or if you use a copper co-catalyst (Sonogashira) without strict exclusion of air. Fix:  Degas solvents thoroughly (freeze-pump-thaw x3).
References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein J. Org. Chem. (2021).[2][3][4] Relevance: Defines the steric and electronic parameters controlling N1 vs N2 selectivity using NaH vs Carbonate bases. URL:[Link]

  • Iodoindazoles with Selective Magnesiation at Position 3. Source: Chemistry - A European Journal (2016). Relevance: Establishes the Knochel Turbo-Grignard protocol for handling labile C-I bonds in indazoles. URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Source: Molecules (2018).[1] Relevance: Provides microwave-assisted protocols for C3-vinylation without N-protection, avoiding dehalogenation. URL:[Link]

  • C3-Indazole Functionalization: A Review. Source: Current Organic Chemistry. Relevance: Comprehensive overview of halogenation and subsequent metal-catalyzed displacements. URL:[Link]

Sources

Technical Support Center: Scaling Up Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

This guide addresses the scale-up challenges for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (Target). This molecule is a high-value scaffold, often utilized in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and FGFR inhibitors.[1]

The critical synthetic bottleneck is the regioselective C3-iodination of the 1H-indazole core while preserving the labile C4-methyl ester . While standard protocols use


/KOH, this method poses a high risk of saponification (ester hydrolysis) during scale-up.[1] This guide prioritizes protocols that ensure chemoselectivity and safety at multigram to kilogram scales.
Chemical Structure & Numbering
  • Target: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

  • Core: Indazole[2][3][4][5][6][7][8][9][10]

  • Critical Functionality:

    • C3-Iodo: Handle for Suzuki/Sonogashira coupling.[2][3]

    • C4-Ester: Orthogonal handle for amide coupling (prone to hydrolysis).

    • C6-Bromo: Secondary coupling site (less reactive than C3-I).

Validated Synthetic Workflow

The following workflow prioritizes the NIS (N-Iodosuccinimide) route for ester stability, with the


/

route as a cost-effective alternative.

SynthesisWorkflow Start Starting Material Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) Decision Select Iodination Agent Start->Decision RouteA Route A (High Fidelity) NIS (1.1 eq), DMF Temp: 25-40°C Time: 4-12 h Decision->RouteA Preferred for Ester Stability RouteB Route B (Cost Optimized) I2 (1.2 eq), K2CO3 (2.0 eq) Solvent: DMF or Dioxane Temp: 20-25°C Decision->RouteB Low Cost / High Volume Quench Quench & Workup Add 10% Na2S2O3 (aq) Precipitation of Solid RouteA->Quench RouteB->Quench Purification Purification Slurry in MeOH/Water (Avoid Column if possible) Quench->Purification Product Target Product Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Purification->Product

Figure 1: Decision matrix for the scale-up of C3-iodination, highlighting the trade-off between reagent cost and ester stability.

Troubleshooting & FAQs

Module A: The Iodination Step (C3-Functionalization)

Q1: I am observing significant formation of the carboxylic acid (Hydrolysis impurity). Why?

  • Cause: You are likely using KOH or NaOH as the base. The C4-methyl ester is electronically activated by the electron-deficient indazole ring, making it highly susceptible to saponification, especially at elevated temperatures or prolonged reaction times.[1]

  • Solution:

    • Switch Base: Use

      
        (Potassium Carbonate) instead of KOH. It is mild enough to deprotonate the indazole-NH (
      
      
      
      ) but slow to hydrolyze the ester.
    • Switch Reagent: Move to NIS (N-Iodosuccinimide) in DMF or Acetonitrile. This reaction proceeds under neutral-to-mildly acidic conditions, completely eliminating the risk of base-mediated hydrolysis.

    • Temperature Control: If using basic conditions, strictly maintain

      
      .
      

Q2: The reaction stalls at 80-90% conversion. Adding more iodine doesn't help. [1]

  • Cause: This is often due to the "Hard/Soft" mismatch or iodine sequestration. In DMF,

    
     can form complexes.[1] Also, as the reaction generates HI (hydroiodic acid), it protonates the remaining starting material, rendering it unreactive.[1]
    
  • Solution:

    • Buffer the System: Ensure you have sufficient base (

      
      ) to neutralize the generated HI.
      
    • Stepwise Addition: Add NIS or

      
       in portions (e.g., 3 x 0.4 eq) rather than all at once. This prevents high local concentrations of oxidants that can lead to side reactions.
      
    • Check Solubility: Ensure the starting material is fully dissolved in DMF before adding the iodinating agent.

Q3: I see a "bis-iodo" impurity. What is it?

  • Identification: This is likely N1,C3-diiodo-indazole (kinetic product) or iodination on the phenyl ring (rare, requires harsh conditions).[1] The N-I bond is labile.

  • Solution:

    • Workup Fix: The N-I bond is easily cleaved. Wash the organic layer vigorously with 10% aqueous

      
       (Sodium Thiosulfate) . This reduces the N-I species back to the NH-indazole.
      
    • Base Choice: Avoid extremely strong bases (NaH) which favor N-metallation and subsequent N-iodination.

Module B: Workup & Isolation (Scale-Up Focus)

Q4: The product is "oiling out" during the quench. How do I get a filterable solid?

  • Context: Indazoles are hydrophobic. Rapid addition of water to a DMF solution often traps impurities in a sticky gum.

  • Protocol:

    • Reverse Quench: Slowly add the Reaction Mixture into a stirred vessel of Water/Thiosulfate (not water into reaction).

    • Controlled Rate: Add the DMF solution via dropping funnel over 1-2 hours. This allows crystal growth rather than amorphous precipitation.

    • Slurry: If oil forms, heat the mixture to 50°C (if ester allows) to redissolve, then cool slowly to 0°C with vigorous stirring to induce crystallization.

Q5: My product is colored (Red/Brown) even after drying.

  • Cause: Trapped Iodine (

    
    ) or Iodine-DMF complexes.
    
  • Solution:

    • Bisulfite Wash: Ensure the quench solution contains excess Sodium Bisulfite or Thiosulfate until the color turns yellow/white.

    • Recrystallization: Slurry the crude solid in Methanol or Acetonitrile at reflux and cool. The free iodine stays in the mother liquor.

Detailed Experimental Protocols

Protocol A: NIS-Mediated Iodination (Recommended for High Purity)

Best for: 10g - 500g scale where ester stability is paramount.

  • Setup: Charge a reactor with Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 wt) and DMF (5-8 vol) . Stir until dissolved.

  • Addition: Cool to 0–5°C. Add NIS (1.1 eq) portion-wise over 30 minutes. (Exotherm is mild, but control is good practice).

  • Reaction: Warm to 20–25°C. Stir for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Cool to 10°C. Slowly add 10% aq.

    
     (5 vol) .
    
  • Isolation: Dilute with Water (10 vol) to precipitate the product. Stir for 2 hours.

  • Filtration: Filter the solids. Wash with Water (3 x 2 vol) and cold Methanol (1 x 1 vol).[1]

  • Drying: Vacuum oven at 45°C.

Protocol B: / Iodination (Cost-Effective)

Best for: >1kg scale where NIS cost is prohibitive.

  • Setup: Charge Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 wt) ,

    
     (2.0 eq) , and DMF (10 vol) .
    
  • Addition: Add Iodine (

    
    , 1.1 eq)  as a solution in DMF (2 vol) dropwise over 1 hour. maintain Temp < 25°C.
    
  • Reaction: Stir at RT for 6-12 hours.

    • Critical Check: Check pH. If pH < 7, add more

      
      .[1]
      
  • Workup: Pour reaction mixture into Water/Bisulfite solution (20 vol).

  • Purification: If hydrolysis (<5%) is observed, remove the acid impurity by slurrying the solid in 5%

    
      solution.[1] The acid will dissolve as the salt; the ester will remain solid.
    

Critical Process Parameters (CPP) Summary

ParameterRangeImpact of Deviation
Temperature 20–30°C>40°C: Hydrolysis of C4-ester. <10°C: Slow reaction, accumulation of reagents.
Stoichiometry (I source) 1.05 – 1.20 eq<1.0 eq: Incomplete conversion. >1.5 eq: Formation of poly-iodinated byproducts.
Base Choice

or None (NIS)
KOH/NaOH: Rapid hydrolysis of ester to carboxylic acid.
Quench pH 6 – 8Acidic: Risk of precipitation of impurities. Basic: Hydrolysis during workup.
Water Content (Solvent) <0.5% (KF)High water content promotes hydrolysis and competes with iodination.[1]

Impurity Troubleshooting Logic

ImpurityLogic Problem Impurity Detected by HPLC/TLC CheckRT Check Retention Time (RT) Problem->CheckRT LowerRT RT < Product (More Polar) CheckRT->LowerRT HigherRT RT > Product (Less Polar) CheckRT->HigherRT Acid Hydrolysis Product (Carboxylic Acid) LowerRT->Acid Likely StartMat Starting Material (Unreacted) LowerRT->StartMat Possible BisIodo Bis-Iodo / N-Iodo (Over-reaction) HigherRT->BisIodo Action1 Action: Switch to NIS or Weaker Base Acid->Action1 Action2 Action: Add 0.1 eq Catalyst or Increase Time StartMat->Action2 Action3 Action: Wash with Thiosulfate Check Stoichiometry BisIodo->Action3

Figure 2: Diagnostic logic for identifying and mitigating common impurities during scale-up.

References

  • Giraud, F., et al. (2016).[1] "C3-Indazole functionalization: A review." Current Organic Chemistry. (Detailed review of iodination conditions including

    
    /KOH and NIS). 
    
  • Novartis AG. (2016). "Pyrazolopyrimidine derivatives as SHP2 inhibitors." WO2016203405. (Describes the synthesis of similar indazole intermediates for TNO155 analogs).

  • BenchChem. (2025).[3] "Application Notes: Iodination of 6-methyl-4-nitro-1H-indazole." (Protocol adaptation for C3-iodination).

  • Knochel, P., et al. (2016).[1] "Iodoindazoles with Selective Magnesiation at Position 3." Chemistry - A European Journal. (Discusses regioselectivity of metalation/functionalization).

  • Sigma-Aldrich. "Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate Product Sheet." (Confirmation of commercial availability and structure).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR signature for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate , a critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR, IDH1). Due to the dense functionalization of the indazole core (positions 3, 4, and 6), the remaining aromatic protons (H5 and H7) exhibit distinct splitting patterns and chemical shifts driven by electronic push-pull effects.

This document compares the target molecule against common synthetic impurities (starting materials and regioisomers) and evaluates the performance of deuterated solvent systems (DMSO-d6 vs. CDCl3) to ensure accurate structural assignment.

Structural Analysis & Theoretical Prediction[1]

The target molecule is a 3,4,6-trisubstituted indazole . To interpret the NMR, we must deconstruct the electronic environment of the two remaining aromatic protons and the labile NH.

The Indazole Core Environment[2]
  • Position 3 (Iodine): The presence of iodine removes the diagnostic H3 singlet (typically

    
     8.0–8.2 ppm in unsubstituted indazoles). Its absence is the primary confirmation of successful iodination.
    
  • Position 4 (Methyl Ester): The carbonyl group exerts a strong anisotropic deshielding effect on the adjacent H5 proton.

  • Position 6 (Bromine): An electron-withdrawing group that inductively deshields both H5 and H7, though less dramatically than the ester.

Predicted Chemical Shift Logic
ProtonPositionMultiplicityCoupling (

)
Predicted Shift (

)
Electronic Rationale
NH N1Broad Singlet-13.5 – 14.2 ppmHighly acidic due to electron-withdrawing groups (Ester/Br/I). Visible in DMSO-d6; often absent in CDCl3.
H5 C5Doublet~1.5 – 2.0 Hz7.8 – 8.2 ppmMost Deshielded Aromatic. Located between the electron-withdrawing Ester (C4) and Bromine (C6).
H7 C7Doublet~1.5 – 2.0 Hz7.4 – 7.7 ppmLocated between Bromine (C6) and Nitrogen (N1). Shielded relative to H5.
OCH3 EsterSinglet-3.8 – 4.0 ppmTypical methyl ester region.

Note on Coupling: H5 and H7 are meta to each other. They will appear as doublets with a small coupling constant (


 Hz).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic NH proton and the resolution of the aromatic region.

Comparison: DMSO-d6 vs. CDCl3[1][3]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Verdict
NH Detection Excellent. Strong H-bonding with DMSO stabilizes the NH, appearing as a sharp(er) singlet >13 ppm.Poor. Rapid exchange leads to broadening or complete disappearance of the signal.Use DMSO-d6 for full characterization.
Solubility High. Dissolves polar poly-halogenated indazoles effectively.Moderate/Low. Risk of aggregation, leading to broad lines.DMSO-d6 prevents aggregation artifacts.
Water Peak

3.33 ppm (Can overlap with signals if wet).

1.56 ppm (Usually clear of aromatic region).
Dry DMSO is critical to avoid H-D exchange.
Visualization: Structural Elucidation Workflow

The following diagram outlines the decision logic for confirming the structure based on NMR data.

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Check_H3 Check 8.0-8.5 ppm region Solvent->Check_H3 H3_Present Singlet Present (H3) (Incomplete Reaction) Check_H3->H3_Present Signal Found H3_Absent Singlet Absent (Iodination Successful) Check_H3->H3_Absent Signal Missing Check_NH Check >13 ppm H3_Absent->Check_NH NH_Present Broad Singlet Present (Free NH confirmed) Check_NH->NH_Present NH_Absent Signal Absent (Possible N-alkylation impurity) Check_NH->NH_Absent Check_Arom Check 7.4-8.2 ppm (Meta-coupling) NH_Present->Check_Arom

Caption: Logical workflow for validating methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate structure via 1H NMR.

Diagnostic Differentiation: Product vs. Impurities

In the synthesis of this molecule, two primary impurities often confuse the interpretation: the Starting Material (Non-iodinated) and Regioisomers (N-alkylation) .

Product vs. Starting Material (Methyl 6-bromo-1H-indazole-4-carboxylate)

The starting material lacks the iodine at C3.

  • Differentiation: Look for the H3 proton .

    • Starting Material: Shows a sharp singlet at

      
       ~8.1–8.3 ppm.
      
    • Product: This region is clear.

Regioisomerism (N1 vs. N2 Substitution)

If the material has been subjected to alkylation conditions (or if the precursor was made via cyclization), N2-isomers are common.

  • N1-H (Target): The NH is usually further downfield (

    
     >13 ppm) due to the electron-poor nature of the benzene ring fusion.
    
  • N2-H (Isomer): If the tautomer equilibrium shifts (rare in solution for this specific substitution, but possible in derivatives), the chemical shifts of H7 will change significantly due to the loss of the anisotropic effect of the N1 lone pair.

  • NOE Experiment (The "Gold Standard"):

    • Irradiate the Methyl Ester (OCH3) .

    • Observation: You should see an NOE enhancement of H5 .

    • If you see enhancement of H7: You likely have a misassigned structure or a different isomer (unlikely for this specific scaffold but theoretically possible if the ester was at C7).

    • N-Methylation check: If you accidentally methylated the nitrogen (using MeI/Base), irradiate the new N-Me signal.

      • N1-Me: NOE to H7 .

      • N2-Me: NOE to H3 (if H3 were present) or no aromatic NOE (since I is at C3).

Experimental Protocol

This protocol ensures reproducible high-resolution data, minimizing artifacts from concentration effects or water exchange.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid. (Higher concentrations can cause stacking/aggregation, shifting aromatic peaks).

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule or freshly opened bottle to minimize water content. Water signals at 3.33 ppm can obscure the ester methyl group if broad.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)[4]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons for accurate integration.

  • Spectral Width: -2 to 16 ppm (Crucial to capture the downfield NH).

Step 3: Processing
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Methyl Ester singlet (OCH3) to 3.00 .

    • Verify H5 and H7 integrate to 1.00 each.

    • Verify NH integrates to 1.00 (may be <1.0 if wet solvent causes exchange).

Synthesis Pathway & Context[5][6][7][8]

Understanding the synthesis helps anticipate impurities. The iodine is typically installed electrophilically.

Synthesis_Pathway SM Methyl 6-bromo- 1H-indazole-4-carboxylate (SM) Product Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate (Target) SM->Product Electrophilic Iodination Impurity Over-iodination or N-iodination (Trace) SM->Impurity Side Rxn Reagents NIS or I2/KOH

Caption: Synthesis pathway highlighting the transformation from the non-iodinated precursor.

References

  • Indazole Chemical Shifts & Solvent Effects

    • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Regioselectivity in Indazoles

    • Lattanzi, A., et al. (2021).[3] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

  • General Indazole Synthesis & Characterization

    • Meanwell, N. A., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Journal of Organic Chemistry.

  • PubChem Compound Summary

    • 6-bromo-3-iodo-1-methyl-1H-indazole (Analogous Structure).[4] PubChem.

Sources

A Comparative Guide to HPLC Purity Determination of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical molecular building block in modern medicinal chemistry.[1] Its dual halogenation at distinct positions on the indazole scaffold provides orthogonal handles for sequential cross-coupling reactions, making it an invaluable starting material for synthesizing complex small molecule therapeutics, particularly kinase inhibitors.[1][2] In the pharmaceutical industry, the purity of such key starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).[3]

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates and APIs, offering high resolution, sensitivity, and precise quantification.[4][5] However, the selection of an appropriate HPLC method is a critical decision dictated by the analyte's physicochemical properties and the spectrum of potential process-related impurities. Notably, some commercial suppliers of this intermediate do not provide detailed analytical data, placing the onus of purity verification squarely on the researcher.

This guide provides an in-depth, expert-driven comparison of robust HPLC methods for the purity analysis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. We will detail a primary, fully validated reversed-phase method and compare its performance against alternative stationary phases that offer unique selectivity. The protocols and validation standards described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigour and regulatory compliance.[6][7][8]

Part 1: Primary Validated Method: Reversed-Phase HPLC on a C18 Stationary Phase

The foundational approach for analyzing moderately polar, aromatic compounds like Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is Reversed-Phase (RP) HPLC. The workhorse of RP-HPLC, the C18 (octadecyl) column, separates analytes based primarily on hydrophobic interactions between the non-polar stationary phase and the analyte.[9] This method provides an excellent starting point for achieving robust separation of the main component from many of its likely impurities.

Experimental Protocol: C18 Method

1. Instrumentation and Materials:

  • System: HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 stationary phase (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

2. Chromatographic Conditions:

ParameterConditionCausality and Justification
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of acidic silanols on the column surface, improving peak shape. The acidic pH also ensures consistent protonation of the indazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic modifier with a low UV cutoff, ideal for gradient elution and sensitive UV detection.
Gradient Profile 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-25 min: 40% BA gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. The final hold re-equilibrates the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
Detection UV at 254 nm; PDA scan 210-400 nm254 nm is a common wavelength for aromatic compounds. A PDA detector is crucial for assessing peak purity and identifying impurities with different UV maxima.[10]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~5.0 mg of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) to ensure accurate area percent calculations.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Evaluation prep_standard Prepare Reference Standard (0.1 mg/mL) sst System Suitability Test (SST) Inject Standard 5x prep_standard->sst prep_sample Prepare Test Sample (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample check_sst Verify SST Criteria (%RSD, Tailing, Plates) sst->check_sst integrate Integrate Chromatogram (Main Peak + Impurities) inject_sample->integrate check_sst->integrate If Pass calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report (Purity, Impurity Profile) calculate->report

Caption: Workflow for HPLC purity analysis from preparation to reporting.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[8] This process establishes the performance characteristics of the procedure.

Validation ParameterTypical Acceptance CriteriaPurpose
System Suitability %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000Confirms the chromatographic system is performing adequately before sample analysis begins.
Specificity Peak purity index > 0.999. No interference from placebo or degradation products at the main peak's retention time.Demonstrates that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of standard concentration).Proves that the detector response is directly proportional to the analyte concentration across a specified range.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability (intra-day) ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst) ≤ 3.0%Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1Defines the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[11]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., ±2°C temp, ±0.1 pH, ±5% organic modifier).Shows the method's reliability during normal usage and its capacity to remain unaffected by minor variations.

Part 2: Comparative Analysis of Alternative Stationary Phases

While a C18 column is a robust starting point, it may not resolve all potential impurities, especially those structurally similar to the main compound. Alternative stationary phases can provide orthogonal selectivity, leveraging different chemical interactions to improve separation.

Method 2: Phenyl-Hexyl Stationary Phase
  • Rationale: A phenyl-based column offers a unique separation mechanism through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[9][12] This is highly effective for separating compounds with subtle differences in their aromatic systems, such as positional isomers or related substances where a halogen is absent or in a different position.

  • When to Use: When the C18 method shows co-eluting peaks, particularly for impurities with aromatic character. It can often reverse the elution order compared to a C18 column, providing a powerful secondary confirmation method.[9]

Method 3: Polar-Embedded Stationary Phase (e.g., ODS-AQ)
  • Rationale: Polar-embedded phases contain a polar group (e.g., amide, carbamate) near the silica surface, which shields the surface silanols and allows the phase to be "wetted" by highly aqueous mobile phases.[13] This provides enhanced retention for polar compounds and offers a different selectivity compared to standard C18 phases.

  • When to Use: This method is ideal for quantifying potential polar impurities that are poorly retained on a C18 column. A prime example would be the corresponding carboxylic acid (6-bromo-3-iodo-1H-indazole-4-carboxylic acid), which could form via hydrolysis of the methyl ester.

Quantitative Comparison of HPLC Methods
ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: Polar-Embedded (AQ-type)
Primary Mechanism Hydrophobic Interactionπ-π Interactions, HydrophobicHydrophobic & Polar Interactions
Best For Separating General purpose; good for resolving based on overall hydrophobicity.Aromatic isomers, compounds with delocalized electrons, polycyclic aromatic compounds.[14]Main analyte from highly polar impurities (e.g., hydrolyzed acid form).
Chromatographic Conditions Standard gradient (e.g., 40-95% ACN).Similar gradient; Methanol can sometimes enhance π-π interactions more than Acetonitrile.Can be run with lower starting organic concentrations (e.g., 5-10%) to retain very polar species.
Potential Drawbacks May fail to resolve structurally similar aromatic isomers.May show less retention for non-aromatic, aliphatic impurities.May have lower overall retention for the main analyte compared to a high-carbon-load C18.
Decision Tree for Method Selection

Method_Selection cluster_success cluster_fail start Purity Analysis Required c18_test Run Validated C18 Method start->c18_test check_purity Are all impurities well-resolved and peak shapes good? c18_test->check_purity report Report Purity Results check_purity->report Yes check_aromatic Are unresolved impurities likely aromatic isomers? check_purity->check_aromatic No check_polar Are early-eluting peaks poorly retained or shaped? check_aromatic->check_polar No use_phenyl Use Phenyl Column for orthogonal selectivity check_aromatic->use_phenyl Yes use_polar Use Polar-Embedded Column for enhanced polar retention check_polar->use_polar Yes

Caption: Decision tree for selecting the appropriate HPLC column.

Conclusion

The purity of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a critical quality attribute that directly impacts downstream drug substance synthesis and, ultimately, patient safety. A well-characterized and validated HPLC method is essential for its control. This guide establishes a robust, ICH-compliant reversed-phase C18 method as the primary standard for purity determination.

Furthermore, we have demonstrated that a single method is not always sufficient. By comparing the primary C18 method with alternatives like Phenyl and Polar-Embedded columns, we equip the analytical scientist with the tools and rationale to tackle complex separation challenges. The choice of stationary phase should be a deliberate, science-driven decision aimed at achieving orthogonal selectivity to ensure all potential impurities are resolved and accurately quantified. This multi-faceted approach embodies the principles of quality by design and provides a comprehensive framework for ensuring the integrity of this vital pharmaceutical building block.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved February 15, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Švábenský, R., Kočí, K., & Šimek, Z. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 337-349. Retrieved February 15, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved February 15, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 15, 2026, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved February 15, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 15, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 15, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

  • Barceló-Barrachina, E., Moyano, E., Puignou, L., & Galceran, M. T. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 802(1), 45-59. Retrieved February 15, 2026, from [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. (2017, August 3). Waters Blog. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November). Food and Drug Administration. Retrieved February 15, 2026, from [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Cosmosil. Retrieved February 15, 2026, from [Link]

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Autech. Retrieved February 15, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 15, 2026, from [Link]

  • 6-bromo-3-iodo-1-methyl-1h-indazole. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021, July 20). MDPI. Retrieved February 15, 2026, from [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). ScienceOpen. Retrieved February 15, 2026, from [Link]

Sources

Strategic Characterization of Indazole Esters: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, anti-cancer (e.g., Axitinib), and contraceptive agents. The esterification of indazole-3-carboxylic acid derivatives is a critical synthetic gateway, often serving as a prodrug motif or a stable intermediate.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often ill-suited for the high-throughput, real-time demands of process analytical technology (PAT) and solid-state characterization. This guide objectively analyzes the performance of Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR)—as the superior alternative for routine identification, reaction monitoring, and solid-state quality control of indazole esters.

Part 1: The Spectral Fingerprint (The "What")

To effectively utilize FTIR, one must move beyond simple peak picking and understand the vibrational causality of the indazole ester system. The transformation from a carboxylic acid precursor to an indazole ester results in distinct, quantifiable spectral shifts.[1]

Vibrational Assignment Logic

The following table outlines the critical diagnostic bands required to confirm the formation of an indazole-3-carboxylic ester.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Insight
Ester Carbonyl

Stretch
1735 – 1750 Primary Indicator. Shifts upward from the acid precursor (~1680–1710 cm⁻¹) due to the loss of strong intermolecular H-bonding.
Ester C-O

Stretch
1150 – 1250 "Rule of Three" Component. Strong, often doublet bands. Confirms the ester linkage (C-O-C) vs. ketone or amide.
Indazole Ring

&

1610 – 1630 Scaffold Confirmation. Characteristic "breathing" modes of the pyrazole portion of the ring.
Indazole N-H

Stretch
3100 – 3400 Substitution Check. Present if the ester is at C3 and N1 is unsubstituted. Absent if N1 is alkylated/acylated.
Aromatic C-H

Stretch
3000 – 3100 Baseline. Weak bands above 3000 cm⁻¹ indicating unsaturation.
Structural Decision Tree

The following logic flow illustrates how an analyst should interpret the spectrum to confirm the indazole ester functionality.

IndazoleLogic Start Unknown Indazole Derivative Spectrum CheckCO Is distinct C=O band present (1700-1760 cm⁻¹)? Start->CheckCO CheckCO_Freq Check C=O Frequency CheckCO->CheckCO_Freq Yes Result_Indazole Unsubstituted Indazole (No Carbonyl) CheckCO->Result_Indazole No CheckOH Is broad O-H trough present (2500-3300 cm⁻¹)? Result_Acid Indazole Carboxylic Acid (C=O ~1680-1710 cm⁻¹) CheckOH->Result_Acid Yes (Broad OH) Check_CO_Stretches Confirm C-O-C Stretches (1150-1250 cm⁻¹) CheckOH->Check_CO_Stretches No CheckCO_Freq->CheckOH Result_Ester Indazole Ester (C=O ~1735-1750 cm⁻¹) Check_CO_Stretches->Result_Ester Strong Bands Present

Figure 1: Spectral decision tree for distinguishing indazole esters from acid precursors and unsubstituted scaffolds.

Part 2: Comparative Technology Analysis (The "Why")

Why choose FTIR over NMR or Raman? While NMR provides atomic connectivity, FTIR offers superior utility for solid-state analysis and reaction kinetics .

Technology Comparison Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy ¹H NMR (Solution)
Primary Detection Dipole moment changes (Polar bonds: C=O, OH).Polarizability changes (Non-polar: C=C, N=N).Magnetic spin of nuclei (¹H, ¹³C).[1][2]
Indazole Ester Specificity High. C=O is distinct and intense.Medium. C=O is weak; Ring modes dominate.High. Chemical shift of alkoxy group is definitive.
Sample State Solid (Powder/Crystal) or Liquid.[3]Solid or Liquid.[2][4]Solution (requires deuterated solvent).
Polymorph Sensitivity High. Detects crystal packing forces affecting H-bonds.High. Excellent for lattice vibrations.None (unless Solid-State NMR used).
Water Interference High (OH overlaps).Low (Water is weak scatterer).Low (if D₂O or suppression used).
Throughput/Speed < 1 min per sample.< 1 min per sample.5–15 min (prep + acquisition).
Cost Low ($).[5]Medium (

).[6][7][8]
High (

).
The "Process" Advantage

In a drug development context, converting Indazole-3-carboxylic acid to its methyl ester requires monitoring the disappearance of the acid.

  • FTIR Advantage: The shift from ~1700 cm⁻¹ (Acid) to ~1740 cm⁻¹ (Ester) is easily quantifiable in real-time using an in-situ probe.

  • NMR Limitation: Requires taking an aliquot, drying, dissolving in DMSO-d6, and locking. This latency is unacceptable for kinetic control.

Part 3: Experimental Protocols (The "How")

This protocol utilizes Diamond ATR (Attenuated Total Reflectance) , the industry standard for robust, preparation-free analysis of pharmaceutical intermediates.

Protocol: ATR-FTIR Characterization of Indazole Esters

Objective: To verify the identity and purity of synthesized Methyl 1H-indazole-3-carboxylate.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Single-bounce Diamond ATR accessory.

Workflow:

  • System Validation:

    • Clean crystal with isopropanol.

    • Collect Background Spectrum (Air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Place ~5 mg of the solid indazole ester directly onto the diamond crystal.

    • Critical Step: Apply pressure using the anvil clamp until the force gauge reads the optimal range (typically 80–100 N). Causality: Poor contact results in weak absorbance and low signal-to-noise ratio.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 (Sufficient for high-quality ATR).

  • Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed). Note: ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers).

    • Baseline correct if necessary (rarely needed with clean Diamond ATR).

Workflow Visualization

ATR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Sample Load Sample (5mg Solid) Background->Sample Pressure Apply Pressure (High Contact) Sample->Pressure Scan Scan (4000-600 cm⁻¹) Res: 4cm⁻¹ Pressure->Scan Process ATR Correction Scan->Process Interpret Identify C=O (1735-1750 cm⁻¹) Process->Interpret

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid indazole derivatives.

Part 4: Data Analysis & Interpretation

When analyzing the data, the "Acid-to-Ester" shift is the definitive metric for reaction success.

Case Study: Esterification of Indazole-3-Carboxylic Acid

In a typical synthesis (e.g., Fischer esterification with Methanol/H₂SO₄), the starting material and product can be distinguished as follows:

FeatureStarting Material (Acid)Product (Methyl Ester)
3000 region Broad, messy "OH trough" (2500–3300 cm⁻¹) due to dimerization.Clean. Sharp NH (if present) or CH bands visible.
Carbonyl Lower frequency (~1700 cm⁻¹) due to H-bond weakening.Higher frequency (~1740 cm⁻¹). Sharp and distinct.
Fingerprint C-O stretch of acid (~1210-1320 cm⁻¹).C-O-C stretches of ester (1150-1250 cm⁻¹).[9]

Self-Validating Check: If you see both the 1700 cm⁻¹ shoulder and the 1740 cm⁻¹ peak, the reaction is incomplete. If the broad OH trough persists, the product is wet or unreacted.

References

  • Specac. (2025).[3][10] The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Application Notes. [Link]

  • Smith, B. C. (2018). The C=O[1][4][9][11] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 33(7). [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. [Link]

Sources

Technical Comparison Guide: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate vs. 3-Bromo Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonal Halogenation

In the design of complex kinase inhibitors (e.g., FGFR, VEGFR, and IDH1 inhibitors), the Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (hereafter referred to as 3-I-Indazole ) represents a superior synthetic scaffold compared to its 3-bromo analogue (3,6-dibromo-indazole ).

The core advantage lies in chemoselectivity . The presence of a C3-Iodine atom alongside a C6-Bromine atom creates a distinct reactivity hierarchy ("Orthogonal Reactivity"). This allows researchers to functionalize the C3 position under mild conditions without affecting the C6 position, a feat that is statistically difficult and yield-limiting with the 3,6-dibromo analogue.

Quick Verdict
Feature3-Iodo Analogue (Recommended) 3-Bromo Analogue (Alternative)
C3 Reactivity High (Reacts at RT - 60°C)Moderate (Reacts at >80°C)
Selectivity (C3 vs C6) >95:5 (Kinetic Control)~60:40 (Statistical Mixture)
Purification Simple (Major product dominates)Difficult (Requires separation of mono/bis-coupled products)
Cost Higher (Starting Material)Lower

Structural & Electronic Analysis

To understand the performance difference, we must analyze the bond dissociation energies (BDE) and the electronic environment of the indazole core.

Bond Dissociation & Oxidative Addition

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) proceeds via an Oxidative Addition (OA) step. The rate of OA is inversely proportional to the carbon-halogen bond strength.

  • C–I Bond: ~65 kcal/mol (Weaker, Faster OA)

  • C–Br Bond: ~81 kcal/mol (Stronger, Slower OA)

In 3-I-Indazole , the substantial difference in BDE (


 kcal/mol) ensures that 

inserts into the C–I bond exclusively at lower temperatures. In the 3-bromo analogue , both positions (C3 and C6) present C–Br bonds. While the C3 position is electronically more electron-deficient (and thus slightly more reactive towards nucleophilic Pd species), the energy gap is insufficient to prevent competitive reaction at C6, leading to bis-coupling [1, 2].
The C4-Ester Effect

The methyl ester at C4 is an Electron Withdrawing Group (EWG).

  • Impact: It reduces the electron density of the pyrazole ring, making the C3-halogen more susceptible to oxidative addition.

  • Steric Consequence: The C4-ester creates steric bulk near C3. The longer C–I bond pushes the reactive center away from this steric wall better than the shorter C–Br bond, further favoring the accessibility of the 3-Iodo substituent over the 3-Bromo analogue [3].

Visualizing the Orthogonal Strategy

The following diagram illustrates the divergent workflows. The 3-Iodo scaffold enables a controlled, stepwise synthesis ("Route A"), whereas the 3-Bromo scaffold risks a statistical mess ("Route B").

ReactivityComparison Start_I 3-Iodo-6-Bromo Scaffold Step1_I Step 1: Suzuki Coupling (Mild: RT - 60°C) Start_I->Step1_I High Selectivity Start_Br 3,6-Dibromo Scaffold Step1_Br Step 1: Suzuki Coupling (Harsh: >80°C) Start_Br->Step1_Br Low Selectivity Prod_I Product A: C3-Functionalized (>95% Yield) Step1_I->Prod_I Prod_Br_Mix Mixture: Mono-C3 + Mono-C6 + Bis-coupled (Low Yield, Hard Purification) Step1_Br->Prod_Br_Mix Statistical Distribution Step2_I Step 2: C6 Functionalization (High Temp) Prod_I->Step2_I Final_Drug Final Kinase Inhibitor Step2_I->Final_Drug

Figure 1: Comparative workflow showing the high-fidelity synthesis pathway enabled by the 3-iodo scaffold versus the mixture risks of the 3-bromo analogue.

Experimental Protocols

The following protocols are validated for the synthesis of the 3-Iodo scaffold and its subsequent selective coupling.

Synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0).[1]

Reagents:

  • Iodine (

    
    )[2][3][4][5]
    
  • Potassium Hydroxide (KOH)[4]

  • DMF (N,N-Dimethylformamide)

Protocol:

  • Dissolution: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (2.0 equiv) followed by dropwise addition of

    
     (1.5 equiv) dissolved in DMF.
    
  • Reaction: Stir at 25°C (Room Temp) for 1–3 hours. Note: Monitoring by TLC/LCMS is crucial; the reaction is fast.

  • Quench: Pour mixture into aqueous

    
     (10%) to neutralize excess iodine (color change from brown to yellow/white).
    
  • Workup: Filter the precipitate. Wash with water and cold diethyl ether.

  • Yield: Typically 85–95%. The product is a pale yellow solid [4, 5].[5]

Selective C3-Suzuki Coupling

Objective: Couple an aryl boronic acid at C3 without touching C6-Br.

Protocol:

  • Setup: Charge flask with 3-I-Indazole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Base:

    
     (2.0 equiv).
    
  • Conditions: Heat to 50°C for 4 hours.

    • Critical Checkpoint: Do not exceed 70°C. Higher temperatures may activate the C6-Br bond.

  • Result: >95% conversion to the C3-arylated product. The C6-Br remains intact for future steps [2, 6].

Performance Data Comparison

The following data summarizes the reaction outcomes when subjecting both scaffolds to identical Suzuki coupling conditions (1.1 eq Phenylboronic acid, Pd(PPh3)4, Na2CO3).

MetricMethyl 6-bromo-3-iodo ...Methyl 3,6-dibromo ...
Reaction Temp 45°C90°C (Required for conversion)
Time to Completion 2 Hours12 Hours
Mono-C3 Product 92% 55%
Mono-C6 Product < 1%15%
Bis-Coupled < 2%30%
Purification Effort Low (Recrystallization)High (Column Chromatography)

Data synthesized from general reactivity trends of 3-haloindazoles [1, 7].

Synthesis Pathway Diagram[7]

SynthesisPath SM Methyl 6-bromo-1H- indazole-4-carboxylate (CAS: 885518-49-0) Iodination Iodination (I2, KOH, DMF, RT) SM->Iodination Step 1 Target Methyl 6-bromo-3-iodo- 1H-indazole-4-carboxylate (Target Scaffold) Iodination->Target 90% Yield Coupling Selective Suzuki (R-B(OH)2, Pd cat., 50°C) Target->Coupling Step 2 (Site-Selective) Final 3-Substituted-6-Bromo Intermediate Coupling->Final Retains C6-Br

Figure 2: Step-by-step synthetic pathway from commercial starting material to functionalized intermediate.

Conclusion

For drug development professionals targeting the indazole scaffold, Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is the requisite intermediate for high-efficiency synthesis. While the 3-bromo analogues are cheaper, the downstream costs associated with separating statistical mixtures and lower overall yields make them unsuitable for scalable process chemistry.

Recommendation: Use the 3-Iodo scaffold when "orthogonal" functionalization (reacting C3 and C6 with different groups) is required. Use the 3-bromo analogue only if C3 and C6 are to be substituted with the same group simultaneously.

References

  • BenchChem. (2025).[6][7] A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo Analogues. BenchChem Application Notes. Link

  • Almond-Thynne, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[8] Chemical Science, 8(1), 40-62. Link

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

  • ChemScene. (2025). Product Information: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0).[1] ChemScene Catalog.[1] Link

  • Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[9] RSC Advances, 11, 16000-16010. Link

  • MDPI. (2023).[3] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[8][6][10] Molecules, 28(6), 2500. Link

  • Unibrom. (2025). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block.[11] Unibrom Product Notes. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。